Gly-Phe-Gly-Aldehyde semicarbazone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H20N6O3 |
|---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2E)-2-(carbamoylhydrazinylidene)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C14H20N6O3/c15-9-12(21)19-11(8-10-4-2-1-3-5-10)13(22)17-6-7-18-20-14(16)23/h1-5,7,11H,6,8-9,15H2,(H,17,22)(H,19,21)(H3,16,20,23)/b18-7+/t11-/m0/s1 |
InChI Key |
LMBXWLGKUIYESA-TUVHXFJTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC/C=N/NC(=O)N)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Gly-Phe-Gly-Aldehyde Semicarbazone: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Gly-Phe-Gly-Aldehyde Semicarbazone. This tripeptide derivative has been identified as a reversible inhibitor of the cysteine protease cathepsin B, a key enzyme implicated in various pathological processes, including cancer progression and parasitic infections. This document details the available physicochemical data, outlines a general synthetic approach, and describes its application in affinity chromatography for the purification of cathepsin B and related enzymes. Furthermore, it explores the role of cathepsin B in cellular signaling pathways, providing context for the mechanism of action of its inhibitors.
Chemical Properties
This compound is a peptide derivative that incorporates a semicarbazone moiety at the C-terminus of the Gly-Phe-Gly tripeptide sequence. The semicarbazone group is formed by the condensation of the peptide aldehyde with semicarbazide. The acetate salt is a common commercially available form.
Table 1: Physicochemical Properties of this compound and its Acetate Salt
| Property | Value | Source |
| Chemical Name | Glycyl-L-phenylalanyl-glycinal semicarbazone | N/A |
| CAS Number | 102579-48-6 | [1][2] |
| Molecular Formula (Free Base) | C₁₄H₂₀N₆O₃ | [2][3] |
| Molecular Weight (Free Base) | 320.35 g/mol | [2][3] |
| Molecular Formula (Acetate Salt) | C₁₄H₂₀N₆O₃·C₂H₄O₂ | [4] |
| Molecular Weight (Acetate Salt) | 380.4 g/mol | [4] |
| Appearance | White to off-white powder | Inferred |
| Purity | ≥95% | N/A |
| Storage Conditions | 2-8 °C or -20 °C | N/A |
| Solubility | No data available | N/A |
| Melting Point | No data available | N/A |
| pKa | No data available | N/A |
Synthesis and Characterization
General Synthetic Workflow
The synthesis can be conceptualized in the following stages:
-
Solid-Phase Peptide Synthesis (SPPS) of the Protected Tripeptide: The protected peptide sequence (e.g., Boc-Gly-Phe-Gly-OH or Fmoc-Gly-Phe-Gly-OH) is assembled on a solid support (resin).
-
Formation of the Peptide Aldehyde Precursor: The C-terminal carboxylic acid is converted to a functional group that can be reduced to the aldehyde.
-
Reduction to the Peptide Aldehyde: The precursor is reduced to the corresponding peptide aldehyde.
-
Cleavage from the Resin: The peptide aldehyde is cleaved from the solid support.
-
Semicarbazone Formation: The purified peptide aldehyde is reacted with semicarbazide hydrochloride in the presence of a weak base (e.g., sodium acetate) to yield the final product.
-
Purification: The final compound is purified, typically by high-performance liquid chromatography (HPLC).
References
- 1. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New strategy for selective and sensitive assay of cathepsin B using a dityrosine-based material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin B: Multiple roles in cancer [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Core Mechanism of Action of Gly-Phe-Gly-Aldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-Phe-Gly-Aldehyde Semicarbazone is a peptide derivative that functions as a potent modulator of cysteine protease activity. This technical guide delineates its core mechanism of action, focusing on its role as a prodrug that, upon conversion to its active aldehyde form, acts as a reversible, competitive inhibitor of cathepsin B. This document provides a comprehensive overview of its biochemical interactions, relevant signaling pathways, and detailed experimental methodologies for its study.
Core Mechanism of Action: A Prodrug Approach to Cysteine Protease Inhibition
The primary mechanism of action of this compound centers on its role as a prodrug that targets the cysteine protease, cathepsin B. The semicarbazone moiety masks a highly reactive aldehyde group. In biological systems, it is hypothesized that the semicarbazone undergoes hydrolysis to release the active compound, Gly-Phe-Gly-Aldehyde.
The liberated peptidyl aldehyde then acts as a potent, reversible, and competitive inhibitor of cathepsin B. The aldehyde group forms a covalent but reversible thiohemiacetal linkage with the cysteine residue (Cys29) in the active site of cathepsin B. This interaction blocks the substrate-binding site and effectively inhibits the enzyme's proteolytic activity.
Caption: Prodrug activation and inhibition of Cathepsin B.
Quantitative Data on Cathepsin B Inhibition
| Compound Class | Target Enzyme | Inhibition Type | Typical Ki Range |
| Peptidyl Aldehydes | Cathepsin B | Reversible, Competitive | 10 nM - 5 µM |
| Peptidyl Semicarbazones | Cathepsin B | Prodrug of Aldehyde Inhibitor | Not directly applicable |
Note: The table presents typical data for the compound class, not specific values for this compound.
Impact on Cellular Signaling Pathways
Inhibition of cathepsin B by Gly-Phe-Gly-Aldehyde can have significant downstream effects on various cellular signaling pathways, primarily due to the multifaceted role of cathepsin B in cellular homeostasis and disease.
Apoptosis Signaling
Cathepsin B is a key player in the intrinsic and extrinsic pathways of apoptosis. Its release from the lysosome into the cytoplasm can trigger the activation of caspases and the mitochondrial apoptotic cascade. By inhibiting cathepsin B, Gly-Phe-Gly-Aldehyde can modulate apoptosis.
Caption: Modulation of the apoptotic pathway.
NF-κB Signaling and Inflammation
Cathepsin B has been implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. Inhibition of cathepsin B can, therefore, lead to the downregulation of inflammatory responses.
An In-depth Technical Guide to the Synthesis of Gly-Phe-Gly-Aldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
Peptide aldehydes are potent inhibitors of various proteases, acting as transition-state analogs.[3] The semicarbazone moiety is often used to increase the stability and improve the pharmacokinetic properties of the parent aldehyde, potentially acting as a prodrug that releases the active aldehyde under physiological conditions.[1] This guide details a multi-step synthesis beginning with the solid-phase synthesis of the core peptide, followed by C-terminal modification to yield the aldehyde, and culminating in the formation of the semicarbazone.
Physicochemical Data
A summary of the key quantitative data for the target compound is presented in Table 1.
| Property | Value | Reference(s) |
| Compound Name | H-Gly-Phe-Gly-aldehyde semicarbazone | [4][5] |
| CAS Number | 102579-48-6 (acetate salt) | [4][5] |
| Molecular Formula | C₁₄H₂₀N₆O₃ (free base) | [4][5] |
| Molecular Weight | 320.35 g/mol (free base) | [4] |
| Purity (Typical) | ≥95% | [5] |
| Storage Conditions | -20°C | [5] |
Table 1: Physicochemical properties of H-Gly-Phe-Gly-aldehyde semicarbazone.
Experimental Protocols
The synthesis of Gly-Phe-Gly-Aldehyde semicarbazone can be logically divided into three main stages:
-
Solid-Phase Synthesis of the Precursor Peptide Alcohol (H-Gly-Phe-Gly-ol).
-
Oxidation of the Peptide Alcohol to the Peptide Aldehyde (H-Gly-Phe-Gly-CHO).
-
Formation of the Semicarbazone.
The following protocols are based on well-established methods in peptide chemistry.[3][6][7]
Stage 1: Solid-Phase Synthesis of H-Gly-Phe-Gly-ol
This stage utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) to construct the tripeptide sequence. The C-terminal residue is loaded onto the resin as an alcohol, which will be oxidized in the subsequent stage.
Materials:
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
2-Chlorotrityl chloride resin
-
Glycinol (2-aminoethanol)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Protocol:
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve Glycinol and N,N-diisopropylethylamine (DIPEA) in DCM and add to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.
-
-
Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the loaded glycinol. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Phe): In a separate vessel, pre-activate Fmoc-Phe-OH with DIC and HOBt in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF.
-
Amino Acid Coupling (Gly): Repeat the deprotection and coupling steps using Fmoc-Gly-OH.
-
After the final coupling, perform a final Fmoc deprotection to reveal the N-terminal amine.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide alcohol by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude H-Gly-Phe-Gly-ol under vacuum.
-
-
Purification:
-
Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect and lyophilize the fractions containing the pure product.
-
Stage 2: Oxidation of Peptide Alcohol to Peptide Aldehyde
This step involves the selective oxidation of the C-terminal primary alcohol to an aldehyde. Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid.
Materials:
-
Purified H-Gly-Phe-Gly-ol
-
Dess-Martin Periodinane (DMP) or similar mild oxidizing agent (e.g., SO₃-pyridine complex)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Sodium thiosulfate
-
Anhydrous magnesium sulfate
Protocol:
-
Oxidation Reaction:
-
Dissolve the lyophilized H-Gly-Phe-Gly-ol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin Periodinane (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude H-Gly-Phe-Gly-CHO. The crude aldehyde should be used immediately in the next step due to its potential instability.
-
Stage 3: Formation of this compound
This is the final step, involving the condensation of the peptide aldehyde with semicarbazide to form the stable semicarbazone derivative.
Materials:
-
Crude H-Gly-Phe-Gly-CHO
-
Semicarbazide hydrochloride
-
Sodium acetate or pyridine
-
Ethanol or a mixture of ethanol and water
-
Acetic acid (catalytic amount)
Protocol:
-
Condensation Reaction:
-
Dissolve the crude peptide aldehyde in ethanol.
-
In a separate flask, dissolve semicarbazide hydrochloride and sodium acetate (as a buffer) in a minimal amount of water and add it to the aldehyde solution. Alternatively, dissolve the reactants in ethanol and add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may indicate product formation.
-
-
Isolation and Purification:
-
If a precipitate forms, collect it by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or RP-HPLC to obtain the final H-Gly-Phe-Gly-aldehyde semicarbazone.
-
Logical and Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
References
- 1. Semicarbazone-based inhibitors of cathepsin K, are they prodrugs for aldehyde inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-Gly-Phe-Gly-aldehyde semicarbazone acetate salt - Amerigo Scientific [amerigoscientific.com]
- 5. H-Gly-Phe-Gly-aldehyde semicarbazone, CasNo.102579-48-6 BOC Sciences United States [bocscichem.lookchem.com]
- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
In vitro stability of Gly-Phe-Gly-Aldehyde semicarbazone
An In-Depth Technical Guide to the In Vitro Stability of Gly-Phe-Gly-Aldehyde Semicarbazone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide aldehydes are a significant class of therapeutic agents, often targeted as enzyme inhibitors. The modification of the aldehyde group to a semicarbazone can influence the compound's stability, pharmacokinetic profile, and target engagement. This guide provides a comprehensive overview of the key considerations and methodologies for assessing the in vitro stability of this compound, a model tripeptide semicarbazone.
Understanding the stability of such compounds is critical in early-stage drug development to predict their shelf-life, identify potential degradation products, and understand their metabolic fate. The primary degradation pathways for peptide-based therapeutics include chemical hydrolysis and enzymatic degradation. For this compound, key areas of instability are expected to be the semicarbazone linkage and the peptide amide bonds.
Potential Degradation Pathways
The chemical structure of this compound presents several moieties susceptible to degradation under in vitro conditions. The principal degradation pathways include:
-
Hydrolysis of the Semicarbazone Moiety: The C=N bond of the semicarbazone is susceptible to hydrolysis, particularly under acidic conditions, which would release the parent peptide aldehyde and semicarbazide.[1]
-
Hydrolysis of Peptide Bonds: The amide bonds within the peptide backbone can be cleaved through acid- or base-catalyzed hydrolysis, leading to smaller peptide fragments and individual amino acids.[2]
-
Enzymatic Degradation: Peptidases and proteases present in biological matrices like plasma and serum can cleave the peptide bonds.[3][4] The rate and sites of cleavage are dependent on the specific enzymes present.
-
Oxidation: While Gly-Phe-Gly is not highly susceptible to oxidation, trace impurities or specific buffer components could potentially lead to oxidative degradation, especially during long-term storage.
-
Deamidation and Racemization: These are common degradation pathways for peptides, although the specific sequence of Gly-Phe-Gly is less prone to these reactions compared to sequences containing amino acids like asparagine, glutamine, or aspartic acid.
Below is a diagram illustrating the primary potential degradation pathways for this compound.
References
- 1. esisresearch.org [esisresearch.org]
- 2. mdpi.com [mdpi.com]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
An In-Depth Technical Guide to Gly-Phe-Gly-Aldehyde Semicarbazone: A Tripeptide Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-Phe-Gly-Aldehyde semicarbazone is a tripeptide-based compound belonging to the class of peptide aldehyde inhibitors, which are known for their potent and often reversible covalent inhibition of cysteine proteases. While the specific discovery and a detailed historical account of this compound are not extensively documented in publicly available literature, its chemical structure and classification place it within a well-studied group of molecules targeting enzymes implicated in a variety of pathophysiological processes. This guide provides a comprehensive overview of the compound, including its chemical properties, a representative synthesis protocol, its mechanism of action, and potential applications in biomedical research, particularly in the context of calpain inhibition.
Introduction: The Landscape of Peptide Aldehyde Inhibitors
Peptide aldehydes represent a significant class of protease inhibitors, primarily targeting cysteine and serine proteases. Their mechanism of action involves the electrophilic aldehyde group, which readily forms a covalent, yet often reversible, thiohemiacetal adduct with the sulfhydryl group of the active site cysteine residue of the target protease. This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.
The development of peptide aldehyde inhibitors dates back several decades, with early research focusing on naturally occurring compounds. Subsequent synthetic efforts have explored the structure-activity relationships, leading to the design of highly potent and selective inhibitors for various proteases, including calpains, cathepsins, and viral proteases.
Physicochemical Properties of this compound
This compound is typically available as an acetate salt for research purposes. Its structure combines a tripeptide backbone (Gly-Phe-Gly) with a reactive aldehyde functionality protected as a semicarbazone.
| Property | Value | Source |
| CAS Number | 102579-48-6 | [1][2][3] |
| Molecular Formula | C14H20N6O3 | [1][2][3] |
| Molecular Weight | 320.35 g/mol | [2] |
| Form | Acetate Salt | [4] |
| Storage | Store at -20°C | [3] |
Mechanism of Action: Covalent Inhibition of Cysteine Proteases
The inhibitory activity of this compound is attributed to its peptide aldehyde nature. The semicarbazone group serves as a protecting group for the reactive aldehyde. Upon introduction to a biological system, the aldehyde is likely liberated, enabling it to interact with the target cysteine protease.
The proposed mechanism of inhibition involves the following steps:
-
Binding: The tripeptide backbone (Gly-Phe-Gly) of the inhibitor docks into the active site of the cysteine protease, with the peptide sequence contributing to binding affinity and selectivity.
-
Nucleophilic Attack: The sulfur atom of the catalytic cysteine residue in the protease's active site performs a nucleophilic attack on the carbon atom of the inhibitor's aldehyde group.
-
Thiohemiacetal Formation: This attack results in the formation of a covalent, tetrahedral thiohemiacetal adduct. This adduct is a stable transition-state analog that effectively blocks the enzyme's catalytic activity.
This interaction is typically reversible, with the rate of reversal depending on the specific inhibitor and enzyme.
Below is a DOT script visualizing the general mechanism of covalent inhibition by a peptide aldehyde.
Caption: Cysteine protease inhibition by a peptide aldehyde.
Representative Experimental Protocols
Synthesis of a Tripeptide Aldehyde
The synthesis of tripeptide aldehydes can be achieved through a multi-step process involving peptide coupling and subsequent oxidation of a C-terminal amino alcohol. The following is a representative solution-phase synthesis protocol adapted from the literature for similar compounds.
Caption: Fluorometric assay for calpain inhibition.
Detailed Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, pH 7.5.
-
Calpain: Purified human µ-calpain or m-calpain.
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (7-amino-4-methylcoumarin).
-
Inhibitor: this compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the inhibitor (this compound).
-
Add a fixed concentration of calpain to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocities (v) from the linear portion of the fluorescence versus time plots.
-
Plot 1/v versus inhibitor concentration ([I]) at different substrate concentrations (Dixon plot) or use non-linear regression analysis of reaction velocity versus substrate concentration at different inhibitor concentrations to determine the inhibition constant (Ki).
-
Potential Biological Roles and Therapeutic Applications
Given its nature as a tripeptide aldehyde, this compound is a putative inhibitor of cysteine proteases, with calpains being a prominent potential target.
Calpain Signaling Pathways
Calpains are calcium-dependent cysteine proteases involved in a wide range of cellular processes, including cell motility, proliferation, apoptosis, and signal transduction. Dysregulation of calpain activity is implicated in several pathological conditions.
Simplified Calpain Activation and Downstream Effects
Caption: Overview of calpain activation and inhibition.
Potential Research Applications
-
Neuroscience: Calpain overactivation is a key mechanism in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This compound could be used as a research tool to investigate the role of calpains in these conditions.
-
Oncology: Some studies suggest a role for calpains in cancer cell migration and invasion. This compound could be used to explore the therapeutic potential of calpain inhibition in cancer. [5]* Cardiovascular Disease: Calpain activation is implicated in myocardial ischemia-reperfusion injury. This inhibitor could be used in preclinical models to study the effects of calpain inhibition in this context.
Conclusion
This compound is a member of the well-established class of peptide aldehyde cysteine protease inhibitors. While specific data on its discovery and biological activity are sparse, its structure suggests it is a valuable tool for researchers studying the roles of cysteine proteases, such as calpains, in health and disease. The representative protocols and mechanistic information provided in this guide offer a framework for its synthesis, evaluation, and application in a research setting. Further studies are warranted to fully characterize the inhibitory profile and therapeutic potential of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. H-Gly-Phe-Gly-aldehyde semicarbazone acetate salt - Amerigo Scientific [amerigoscientific.com]
- 3. H-Gly-Phe-Gly-aldehyde semicarbazone, CasNo.102579-48-6 BOC Sciences United States [bocscichem.lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Phe-Gly-Aldehyde Semicarbazone: A Peptide-Based Therapeutic Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Gly-Phe-Gly-Aldehyde semicarbazone and the broader class of peptide-aldehyde semicarbazones as potential therapeutic agents. This document details their mechanism of action as potent enzyme inhibitors, presents available quantitative data, outlines experimental protocols for their synthesis and evaluation, and visualizes key pathways and processes.
Introduction: The Therapeutic Potential of Peptide Aldehydes and Their Semicarbazone Derivatives
Peptide aldehydes are a well-established class of enzyme inhibitors, demonstrating significant potential in therapeutic areas ranging from oncology to neurodegenerative diseases and virology. Their efficacy stems from the electrophilic nature of the aldehyde group, which can form a reversible covalent bond with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This interaction mimics the transition state of substrate binding, leading to potent inhibition.
The modification of the terminal aldehyde with a semicarbazone moiety offers several advantages. Semicarbazones can enhance the stability of the peptide, act as a prodrug that releases the active aldehyde at the target site, and modulate the compound's pharmacokinetic and pharmacodynamic properties. Research has specifically highlighted peptide-semicarbazones as potent inhibitors of the human proteasome, a key target in cancer therapy.
Mechanism of Action: Proteasome Inhibition and Modulation of NF-κB Signaling
The primary mechanism of action for many therapeutically relevant peptide aldehyde semicarbazones is the inhibition of the 20S proteasome. The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, apoptosis, and signal transduction.
The aldehyde group of these inhibitors forms a hemiacetal with the N-terminal threonine residue in the active site of the proteasome's β-subunits, leading to reversible inhibition of its chymotrypsin-like activity.[1] By inhibiting the proteasome, these compounds disrupt the degradation of key regulatory proteins.
One of the most significant downstream effects of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. By preventing IκB degradation, proteasome inhibitors block NF-κB activation, a mechanism that is particularly relevant in certain cancers that rely on this pathway for survival.[2][3]
Quantitative Data
| Compound | Target | Assay | IC50 / EC50 (nM) |
| S-2209 | Human 20S Proteasome | Chymotryptic Activity Assay | ~220 |
| NF-κB Signaling | Reporter Gene Assay | 900 | |
| Multiple Myeloma Cell Lines | Cell Growth Assay (WST-1) | 100 - 600 | |
| Multiple Myeloma Cells | Apoptosis Induction | ~300 |
Experimental Protocols
Synthesis of Peptide Aldehyde Semicarbazones
The synthesis of a peptide aldehyde semicarbazone involves a multi-step process, beginning with the synthesis of the corresponding peptide aldehyde, followed by the formation of the semicarbazone.
Protocol for Synthesis:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone (e.g., Gly-Phe-Gly) is assembled on a solid support resin using standard Fmoc or Boc chemistry.
-
Reduction of C-terminal Acid: The C-terminal carboxylic acid of the resin-bound peptide is reduced to a primary alcohol. This can be achieved using reagents such as borane-tetrahydrofuran complex.
-
Oxidation to Aldehyde: The resulting peptide alcohol is oxidized to the corresponding aldehyde. Common methods include Swern oxidation or the use of Dess-Martin periodinane.[5]
-
Cleavage and Deprotection: The peptide aldehyde is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Semicarbazone Formation: The crude peptide aldehyde is reacted with semicarbazide hydrochloride in a buffered solution (e.g., aqueous ethanol with sodium acetate) to form the semicarbazone. The product is then purified by reverse-phase HPLC.
Proteasome Inhibition Assay
This assay measures the ability of a compound to inhibit the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compound (peptide aldehyde semicarbazone)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified 20S proteasome.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~380 nm, emission ~460 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Reporter Gene Assay
This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Cell culture medium and supplements.
-
NF-κB activating agent (e.g., TNF-α).
-
Test compound.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plate.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.[6][7]
-
Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for an appropriate time (e.g., 6-8 hours).[6]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
-
Determine the EC50 value from the dose-response curve.
Conclusion
Peptide aldehyde semicarbazones, including the conceptual this compound, represent a promising class of therapeutic candidates. Their ability to potently and selectively inhibit key cellular targets like the proteasome makes them attractive for the development of novel treatments for cancer and potentially other diseases. The derivatization of the aldehyde to a semicarbazone may offer advantages in terms of stability and drug-like properties. Further research into the synthesis, optimization, and biological evaluation of specific peptide sequences within this class is warranted to fully elucidate their therapeutic potential.
References
- 1. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptide-semicarbazone S-2209, a representative of a new class of proteasome inhibitors, induces apoptosis and cell growth arrest in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on the Potential Off-Target Effects of Gly-Phe-Gly-Aldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential off-target effects of Gly-Phe-Gly-Aldehyde semicarbazone based on its chemical structure and the known activities of related compounds. As of the compilation of this guide, specific experimental data on the off-target profile of this compound is not publicly available. The information presented herein is intended to guide research and development efforts in assessing the selectivity of this compound.
Executive Summary
This compound is a tripeptide derivative with potential applications in biochemical research and as a building block for therapeutic development.[1][2] Its structure, featuring a peptide backbone and a reactive aldehyde-derived semicarbazone moiety, places it in a class of compounds known to inhibit various proteases. While its intended targets may be specific, the inherent reactivity of the warhead group and the peptide recognition motif suggest a potential for off-target interactions. A primary concern for peptide aldehydes is their potential to inhibit human deubiquitinating enzymes (DUBs), a large family of proteases that play critical roles in numerous cellular signaling pathways.[3] Off-target inhibition of DUBs can lead to unintended biological consequences, highlighting the importance of thorough selectivity profiling. This guide outlines the rationale for investigating these potential off-target effects, details the key signaling pathways that may be affected, provides experimental protocols for assessing these interactions, and presents a logical workflow for such an investigation.
The Rationale for Investigating Off-Target Effects on Deubiquitinating Enzymes (DUBs)
Peptide aldehydes are a well-established class of reversible covalent inhibitors of cysteine proteases.[4] The aldehyde group can form a thiohemiacetal with the active site cysteine of these enzymes. Many DUBs are cysteine proteases and are known to be inhibited by ubiquitin aldehyde, a general DUB inhibitor.[4] Furthermore, inhibitors developed for viral papain-like proteases (PLpro), which are also cysteine proteases, have shown cross-reactivity with human DUBs due to structural and functional similarities in their active sites.[3] Given that this compound is a peptide aldehyde, there is a strong theoretical basis for suspecting potential interactions with human DUBs.
Off-target inhibition of DUBs can disrupt the delicate balance of protein ubiquitination, a fundamental post-translational modification that governs a vast array of cellular processes.[1] This can lead to the dysregulation of key signaling pathways controlling cell proliferation, differentiation, apoptosis, and immune responses.[5][6] Therefore, a comprehensive understanding of the selectivity profile of this compound is crucial for its development as a research tool or therapeutic agent.
Key Signaling Pathways Potentially Affected by Off-Target DUB Inhibition
Several critical signaling pathways are regulated by the activity of DUBs. Off-target inhibition of these enzymes by this compound could lead to their dysregulation.
The TGF-β pathway is integral to cellular processes such as growth, differentiation, and apoptosis.[5] Its signaling cascade is tightly controlled by ubiquitination at multiple levels, from the receptors to the downstream effectors (SMADs). Several DUBs have been identified as key regulators of this pathway.
Figure 1: TGF-β signaling pathway and points of DUB regulation.
The Wnt pathway is crucial for embryonic development and adult tissue homeostasis. The stability of its central player, β-catenin, is controlled by a "destruction complex" that targets it for ubiquitination and proteasomal degradation. DUBs can counteract this process, thereby stabilizing β-catenin and activating Wnt target genes.
Figure 2: Wnt/β-catenin signaling pathway and a point of DUB regulation.
Potential Off-Target Profile
While specific data for this compound is unavailable, the following table summarizes key DUBs that are known to be involved in major signaling pathways and represent potential off-targets for this class of compounds.
| Deubiquitinating Enzyme (DUB) | Key Substrate(s) | Regulated Signaling Pathway(s) | Potential Consequence of Inhibition |
| USP4 | TβRI | TGF-β | Attenuation of TGF-β signaling |
| USP7 (HAUSP) | MDM2, p53 | p53 signaling | Stabilization of p53, apoptosis |
| USP9X | SMAD4, β-catenin | TGF-β, Wnt | Dysregulation of developmental pathways |
| USP11 | TβRI (ALK5) | TGF-β | Attenuation of TGF-β signaling |
| USP14 | Proteasome substrates | Proteostasis | Impaired proteasomal degradation |
| CYLD | TRAF2, NEMO | NF-κB | Activation of NF-κB signaling |
| A20 (TNFAIP3) | RIPK1, TRAF6 | NF-κB, TNF signaling | Pro-inflammatory effects |
| OTUB1 | E2 enzymes | DNA damage response | Impaired DNA repair |
Experimental Protocols for Assessing Off-Target Effects
To evaluate the potential off-target activity of this compound against DUBs, a tiered approach involving both in vitro and cell-based assays is recommended.
This assay provides a direct measure of enzyme inhibition and is suitable for high-throughput screening and determination of IC50 values.
Materials:
-
Recombinant human DUBs (e.g., USP7, CYLD, etc.)
-
Ubiquitin-rhodamine110 or Ubiquitin-AMC (7-amino-4-methylcoumarin) fluorescent substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
This compound (test compound)
-
Positive control inhibitor (e.g., PR-619 for broad-spectrum, or a specific inhibitor for the DUB being tested)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions, positive control, and a vehicle control (e.g., DMSO in assay buffer).
-
Add the recombinant DUB to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent ubiquitin substrate to all wells.
-
Immediately begin kinetic monitoring of the increase in fluorescence using a plate reader (Excitation/Emission wavelengths will depend on the substrate, e.g., ~485/528 nm for rhodamine110 or ~360/460 nm for AMC).
-
Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay assesses the ability of the compound to engage and inhibit DUBs within a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Positive control inhibitor (e.g., PR-619)
-
Antibodies: anti-poly-ubiquitin (e.g., FK2 clone), anti-mono-ubiquitin, and antibodies against specific ubiquitinated substrates (e.g., phospho-SMAD2), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE gels, transfer apparatus, and Western blot imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound, a positive control, and a vehicle control for a defined period (e.g., 2-6 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-poly-ubiquitin antibody to detect the accumulation of poly-ubiquitinated proteins, which is indicative of broad DUB inhibition.
-
If a specific pathway is being investigated, probe with an antibody specific to the ubiquitinated form of a target protein.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Develop the blot using an appropriate chemiluminescent or fluorescent substrate and image the results. An increase in the high molecular weight smear of poly-ubiquitinated proteins suggests DUB inhibition.
Recommended Workflow for Off-Target Profiling
A systematic approach is essential for characterizing the selectivity of this compound. The following workflow outlines a logical progression from broad screening to in-depth pathway analysis.
Figure 3: A logical workflow for investigating the off-target effects of a test compound.
Conclusion
While this compound may be a valuable tool in specific research contexts, its chemical nature as a peptide aldehyde warrants a thorough investigation into its potential off-target effects, particularly against the deubiquitinating enzyme family. The lack of publicly available data for this specific compound makes such an investigation not only prudent but necessary for the accurate interpretation of any experimental results obtained using it, and for its potential future development as a therapeutic agent. By following the outlined experimental strategies, researchers can build a comprehensive selectivity profile, leading to a better understanding of the compound's biological activities and potential liabilities.
References
- 1. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. Regulation of Proteolysis by Human Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of thrombin and trypsin by tripeptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Gly-Phe-Gly-Aldehyde Semicarbazone in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Phe-Gly-Aldehyde Semicarbazone is a peptide-based compound with significant potential as a reversible inhibitor of specific proteolytic enzymes. Its structure, featuring a tripeptide backbone and a reactive semicarbazone moiety, makes it a compelling candidate for targeting proteases involved in various pathological processes. These application notes provide a comprehensive overview of its potential applications in enzyme inhibition assays, detailed experimental protocols for its characterization, and insights into the relevant biological pathways. While specific quantitative data for this compound is not extensively available in public literature, this document leverages data from closely related peptide aldehyde inhibitors to provide a strong framework for its investigation.
Principle of Action
Peptide aldehydes and their derivatives, including semicarbazones, are known to be potent, reversible inhibitors of cysteine proteases, such as cathepsins. The aldehyde group forms a covalent but reversible thiohemiacetal with the active site cysteine residue of the enzyme. Semicarbazones of peptide aldehydes are often considered prodrugs, which may hydrolyze under assay conditions to the more active aldehyde form. This mechanism allows for specific targeting of the enzyme's active site, leading to competitive inhibition.
Potential Applications
Based on the known targets of similar peptide aldehydes, this compound is a promising tool for research in:
-
Oncology: Cysteine cathepsins, particularly Cathepsin B and L, are often upregulated in tumors and are implicated in invasion, metastasis, and angiogenesis.[1][2][3][4][5]
-
Immunology and Inflammatory Diseases: Cathepsin L and S play crucial roles in antigen presentation and immune cell regulation.[6][7][8][9][10]
-
Musculoskeletal Disorders: Cathepsin K is a key enzyme in bone resorption and is a major target for osteoporosis therapies.[11][12][13][14][15]
-
Neurobiology: Cathepsins are involved in various neurodegenerative processes, making their inhibitors valuable research tools.[16]
Quantitative Data Summary
| Inhibitor | Target Enzyme | Inhibition Constant | Reference Compound |
| Z-Phe-Gly-NHO-Bz | Cysteine Cathepsins | Induces apoptosis in cancer cells | Yes |
| Cbz-Phe-Phe-CHO | Cathepsin L | Ki = 0.14 ± 0.01 nM | Yes |
| Chymostatin | Cathepsin G | Ki = 1.5 x 10(-7) M | Yes |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against key cysteine proteases. These protocols are based on established fluorometric assays and can be adapted for use with this specific inhibitor.
Protocol 1: Cathepsin B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methodologies.[17][18][19]
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 50 mM MES or Sodium Acetate, pH 6.0, containing DTT and EDTA)
-
Fluorogenic Substrate: Ac-Arg-Arg-AFC (Ac-RR-AFC) or Z-Arg-Arg-AMC (Z-RR-AMC)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., CA-074)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 400 nm/505 nm for AFC)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and activate it with DTT just before use.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration (typically 2x the Km value) in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted this compound or positive/negative controls (DMSO vehicle).
-
Add 20 µL of the diluted Cathepsin B enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cathepsin L Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits and published research.[20][21][22]
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Z-FY-CHO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission: ~360 nm/~460 nm for AMC)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and activate with DTT.
-
Prepare a stock solution of Z-FR-AMC in DMSO and dilute to the working concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well.
-
Add inhibitor dilutions or controls (10 µL).
-
Add the Cathepsin L enzyme solution (20 µL) and incubate at 37°C for 10-15 minutes.
-
Start the reaction by adding the substrate solution (20 µL).
-
Monitor fluorescence kinetically at 37°C.
-
-
Data Analysis:
-
Determine the reaction rates and calculate the IC50 value as described for the Cathepsin B assay.
-
Protocol 3: Cathepsin K Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits.[23][24][25][26]
Materials:
-
Recombinant human Cathepsin K
-
Cathepsin K Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic Substrate: Ac-Leu-Arg-AFC (Ac-LR-AFC)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Odanacatib)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission: 400 nm/505 nm for AFC)
Procedure:
-
Reagent Preparation:
-
Prepare and activate the Assay Buffer with DTT.
-
Prepare the substrate and inhibitor solutions as described in the previous protocols.
-
-
Assay Protocol:
-
Follow the same steps for inhibitor and enzyme pre-incubation as outlined for the Cathepsin B and L assays.
-
Initiate the reaction with the Ac-LR-AFC substrate.
-
Measure fluorescence kinetically at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: General workflow for a fluorometric enzyme inhibition assay.
Signaling Pathway: Cathepsin B in Cancer Progression
Caption: Role of Cathepsin B in cancer and its inhibition.
Signaling Pathway: Cathepsin K in Bone Resorption
Caption: Cathepsin K's role in bone resorption.
Signaling Pathway: Cathepsin L in Immune Response
Caption: Cathepsin L's function in antigen presentation.
References
- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin B: multiple roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine Cathepsins in Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsins and their involvement in immune responses [smw.ch]
- 8. Frontiers | The Role of Cysteine Peptidases in Hematopoietic Stem Cell Differentiation and Modulation of Immune System Function [frontiersin.org]
- 9. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of cathepsin K in normal bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. the-role-of-cathepsin-k-in-normal-bone-resorption - Ask this paper | Bohrium [bohrium.com]
- 14. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 16. chemimpex.com [chemimpex.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. affigen.com [affigen.com]
- 20. abcam.com [abcam.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. content.abcam.com [content.abcam.com]
- 23. content.abcam.com [content.abcam.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. antibodiesinc.com [antibodiesinc.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Gly-Phe-Gly-Aldehyde Semicarbazone in Oncology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gly-Phe-Gly-Aldehyde Semicarbazone is a peptide-based small molecule with potential applications in oncology research. Its structure, comprising a tripeptide sequence (Gly-Phe-Gly), a reactive aldehyde group, and a semicarbazone moiety, suggests its potential as a protease inhibitor. Proteases, particularly cysteine proteases like cathepsins and serine proteases like dipeptidyl peptidase IV (DPP-IV), are frequently dysregulated in cancer and play crucial roles in tumor progression, invasion, and metastasis.[1][2][3] The Gly-Phe motif is a known substrate for proteases such as Cathepsin C (also known as Dipeptidyl Peptidase I) and DPP-IV, making these enzymes likely targets for this compound.[4] Peptide aldehydes and their semicarbazone derivatives have been investigated as potent inhibitors of these proteases, demonstrating anticancer activity by inducing apoptosis and cell cycle arrest.[5][6]
These application notes provide an overview of the potential mechanisms of action of this compound and detailed protocols for its investigation in an oncology research setting. The information presented is based on the activities of analogous peptide aldehyde and semicarbazone compounds.
Principle
The proposed mechanism of action for this compound is the targeted inhibition of tumor-associated proteases. The peptide backbone (Gly-Phe-Gly) is anticipated to guide the molecule to the active site of specific proteases that recognize this sequence. The reactive aldehyde group can then form a covalent bond with a key amino acid residue in the enzyme's active site, such as the cysteine in the active site of cathepsins, leading to potent and often irreversible inhibition. The semicarbazone modification may improve the compound's stability and pharmacokinetic properties, potentially acting as a prodrug that releases the active aldehyde form within the target cell.[7] Inhibition of these proteases can disrupt downstream signaling pathways essential for cancer cell survival, proliferation, and metastasis.
Applications
-
Enzyme Inhibition Assays: Characterization of the inhibitory activity of this compound against purified proteases (e.g., Cathepsin C, B, L, DPP-IV) to determine its potency (IC50) and selectivity.
-
In Vitro Cytotoxicity Studies: Evaluation of the compound's anticancer effects on various cancer cell lines to determine its efficacy and therapeutic window.
-
Mechanism of Action Studies: Investigation of the downstream cellular effects of protease inhibition, including induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
-
In Vivo Preclinical Models: Assessment of the anti-tumor efficacy and safety profile of this compound in animal models of cancer.
Mechanism of Action: A Proposed Pathway
Based on studies of similar peptide aldehyde inhibitors, this compound is hypothesized to primarily target cysteine cathepsins, which are crucial for cancer progression.[3][6] Inhibition of these proteases can lead to the induction of apoptosis through pathways that may be independent of p53 and caspases.[6]
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activities of various semicarbazone and peptide-based inhibitors against different human cancer cell lines, providing a reference for the expected potency of this compound.
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Phenyl Semicarbazone Derivatives | HT29 (Colon) | Cytotoxicity | 0.32 - 1.57 | [1] |
| Phenyl Semicarbazone Derivatives | SK-N-SH (Neuroblastoma) | Cytotoxicity | 0.32 - 1.57 | [1] |
| Phenyl Semicarbazone Derivatives | MDA-MB-231 (Breast) | Cytotoxicity | 0.32 - 1.57 | [1] |
| Phenyl Semicarbazone Derivatives | MKN45 (Gastric) | Cytotoxicity | 0.32 - 1.57 | [1] |
| Arylsemicarbazone Derivatives | HL-60 (Leukemia) | Cytotoxicity | 11.38 - 13.08 | [8] |
| Thioamide Peptide Inhibitor | Human Liver Carcinoma Lysates | Cathepsin L Inhibition | 19 | [9] |
Experimental Protocols
In Vitro Protease Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a target protease (e.g., Cathepsin C).
Materials:
-
Purified recombinant human Cathepsin C
-
Fluorogenic substrate (e.g., Gly-Phe-AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a range of concentrations.
-
Add 50 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 25 µL of purified Cathepsin C enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the substrate) at regular intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro protease inhibition assay.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
-
Spectrophotometric microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the cell viability (MTT) assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Caption: Workflow for the apoptosis detection assay.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Its peptide-based structure allows for potential targeting of specific tumor-associated proteases, while the aldehyde semicarbazone moiety provides a mechanism for potent enzyme inhibition. The protocols outlined in these application notes provide a framework for the systematic evaluation of this and similar compounds in oncology research, from initial target validation to the elucidation of its cellular mechanisms of action. Further investigation into the selectivity, efficacy, and safety of this compound is warranted to determine its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Cathepsin C inhibition as a potential treatment strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of human dipeptidyl peptidase I (cathepsin C) in complex with the inhibitor Gly-Phe-CHN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition by peptide-semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Gly-Phe-Gly-Aldehyde Semicarbazone in Neurobiology Studies
Disclaimer: Gly-Phe-Gly-Aldehyde semicarbazone is a putative novel chemical entity. The following application notes and protocols are constructed based on the known neurobiological activities of related chemical classes, namely peptide aldehydes and semicarbazones. All proposed experiments should be considered theoretical and would require validation.
Introduction
This compound is a hybrid molecule designed for neurobiological research, integrating the structural features of a tripeptide aldehyde with a semicarbazone moiety. This unique combination suggests potential dual-action capabilities, targeting enzymatic pathways and neuronal excitability.
-
Peptide Aldehydes: This class of compounds are well-documented as potent, reversible inhibitors of various proteases, including cysteine proteases and the proteasome.[1][2][3] In neurobiology, protease dysregulation is implicated in neurodegenerative diseases, making protease inhibitors valuable research tools and potential therapeutic leads.[4] Peptide aldehydes are designed to mimic the natural substrates of these enzymes.[5]
-
Semicarbazones: Compounds containing a semicarbazone group have demonstrated a broad spectrum of biological activities, most notably as anticonvulsants.[6][7][8] Their mechanism of action is often attributed to the modulation of ion channels, such as voltage-gated sodium channels.[8][9]
The Gly-Phe-Gly backbone provides a peptide structure that can be targeted by peptidases or interact with specific receptors, while the aldehyde-derived semicarbazone introduces the potential for neuromodulatory or neuroprotective effects.
Potential Applications in Neurobiology
Based on its constituent parts, this compound could be investigated for the following applications:
-
Inhibition of Neuronal Proteases: The peptide aldehyde backbone suggests a primary application as an inhibitor of neuronal proteases like calpains or caspases, which are involved in apoptotic pathways and synaptic plasticity.
-
Modulation of Neuronal Excitability: The semicarbazone moiety suggests a role in suppressing excessive neuronal firing, making it a candidate for studies on epilepsy and neuropathic pain.[6][10]
-
Neuroprotection Studies: By potentially inhibiting excitotoxicity-activated proteases and dampening excessive neuronal firing, the compound could be explored for its neuroprotective effects in models of ischemic stroke or neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Quantitative Data of Related Compounds
While no specific data exists for this compound, the following tables summarize the activity of related peptide aldehydes and semicarbazones to provide a reference for expected potency.
Table 1: Inhibitory Activity of Various Peptide Aldehydes against Proteases
| Compound | Target Protease | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Z-Gly-Pro-Phe-Leu-CHO | Proteasome (branched chain amino acid preferring) | Kᵢ = 1.5 µM | [11] |
| Z-Gly-Pro-Phe-Leu-CHO | Proteasome (small neutral amino acid preferring) | Kᵢ = 2.3 µM | [11] |
| Z-Gly-Pro-Phe-Leu-CHO | Proteasome (chymotrypsin-like) | Kᵢ = 40.5 µM | [11] |
| Z-Gly-Pro-Phe-Leu-CHO | Proteasome (peptidyl-glutamyl peptide hydrolyzing) | IC₅₀ = 3.1 µM | [11] |
| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome (Chymotrypsin-like) | IC₅₀ in nM range | [12] |
| Self-Masked Aldehyde Inhibitors (SMAIs) | Human Cathepsin L | Kᵢ = 11–60 nM | [2] |
| AcNSTSQ-H | SARS-CoV Mpro | IC₅₀ = 7.5 µM | [5] |
| AcESTLQ-H | SARS-CoV Mpro | IC₅₀ = 7.5 µM | [5] |
Table 2: Anticonvulsant Activity of Semicarbazone Derivatives
| Compound | Anticonvulsant Test | Effective Dose (ED₅₀) / Activity | Reference |
| Compound 1 (unspecified semicarbazone) | Maximal Electroshock (MES) Test | ED₅₀ = 10 mg/kg | [6] |
| Compound 1 (unspecified semicarbazone) | Strychnine-induced Seizure Test | Active at 30 mg/kg | [6] |
| 4-(4-fluorophenoxy) benzaldehyde semicarbazone | MES Test (oral) | High Protective Index (>315) | [8] |
| 4-bromobenzaldehyde semicarbazone | MES Test (mice) | Active | [10] |
| 4-bromobenzaldehyde semicarbazone | scPTZ Test (mice) | Active | [10] |
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the neurobiological effects of this compound.
Protocol 1: In Vitro Protease Inhibition Assay
Objective: To determine the inhibitory potency of this compound against a specific neuronal protease (e.g., Calpain-1).
Materials:
-
Purified Calpain-1 enzyme
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM CaCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Known Calpain inhibitor (e.g., Calpeptin) as a positive control
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the 96-well plate, add 50 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to each well.
-
Add 25 µL of purified Calpain-1 (at a final concentration of 10 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of 20 µM).
-
Immediately place the plate in the fluorometric reader and measure the increase in fluorescence every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Electrophysiological Assessment of Neuronal Excitability
Objective: To evaluate the effect of this compound on neuronal firing using whole-cell patch-clamp electrophysiology in primary cortical neurons.
Materials:
-
Primary cortical neuron culture
-
External solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
Patch-clamp rig with amplifier and data acquisition system
-
This compound
Procedure:
-
Prepare cortical neuron cultures on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron in current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps (e.g., from -10 pA to +50 pA in 10 pA increments, 500 ms duration) to elicit action potentials and establish a baseline firing rate.
-
Perfuse the chamber with the external solution containing this compound at a desired concentration (e.g., 10 µM).
-
After 5 minutes of perfusion, repeat the current injection protocol to assess changes in firing frequency, action potential threshold, and other electrophysiological parameters.
-
Perform a washout by perfusing with the drug-free external solution and repeat the current injection protocol to check for reversibility of the effects.
-
Analyze the data to compare the number of action potentials fired at each current step before, during, and after drug application.
Visualizations
Hypothetical Mechanism of Action
Caption: Dual-action hypothesis for this compound.
Experimental Workflow for Compound Screening
Caption: A tiered approach for evaluating the neurobiological activity.
References
- 1. Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease Pathways in Peptide Neurotransmission and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gly-Phe-Gly-Aldehyde Semicarbazone in Biochemical Assays for Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Phe-Gly-Aldehyde Semicarbazone is a synthetic tripeptide derivative that serves as a potent tool in the study of protein-protein interactions, primarily through the inhibition of specific proteases. Its structure, featuring a peptide sequence (Gly-Phe-Gly) and a reactive semicarbazone warhead, allows for targeted and effective modulation of enzyme activity. These application notes provide a comprehensive overview of its use in biochemical assays, with a focus on its role as a proteasome inhibitor.
Peptide aldehydes and their derivatives, including semicarbazones, are a well-established class of reversible, covalent inhibitors of serine and cysteine proteases. The aldehyde or a related functional group forms a covalent bond with the active site nucleophile (e.g., the hydroxyl group of serine or the thiol group of cysteine) of the target enzyme, leading to its inhibition. The semicarbazone moiety can offer advantages over the free aldehyde, such as improved stability and pharmacokinetic properties.[1]
Based on its tripeptide sequence and the known activity of similar peptide-semicarbazones, this compound is predicted to be a potent inhibitor of the 20S proteasome, specifically targeting its chymotrypsin-like (CT-L) activity.[2] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of its substrates, disrupting these pathways and making it a key target for therapeutic intervention, particularly in oncology.
Mechanism of Action: Proteasome Inhibition
The primary mechanism of action for this compound is the inhibition of the chymotrypsin-like activity of the 20S proteasome. This activity is responsible for cleaving peptide bonds after large hydrophobic residues. The Gly-Phe-Gly sequence of the inhibitor mimics the natural substrate of the proteasome, guiding the molecule to the active site. The C-terminal semicarbazone group then acts as an electrophilic "warhead," reacting with the active site threonine residue of the β5 subunit of the proteasome to form a stable, yet reversible, covalent adduct. This covalent modification blocks the catalytic activity of the proteasome, leading to the downstream cellular effects.
The inhibition of the proteasome disrupts the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation. One of the key consequences of proteasome inhibition is the stabilization of IκBα, an inhibitor of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In resting cells, IκBα binds to NF-κB, sequestering it in the cytoplasm. Upon stimulation, IκBα is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival. By preventing IκBα degradation, proteasome inhibitors like this compound effectively block NF-κB signaling.
References
Application Notes: The Use of Gly-Phe-Gly-Aldehyde Semicarbazone in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Peptide aldehydes are a significant class of compounds in drug discovery, primarily recognized for their potent, reversible inhibition of various protease families, including cysteine and serine proteases.[1][2] They function as transition-state analogue inhibitors, where the electrophilic aldehyde group forms a reversible covalent bond (a thiohemiacetal or hemiacetal) with the nucleophilic residue (cysteine or serine) in the enzyme's active site.
However, the inherent reactivity of the aldehyde functional group can lead to metabolic instability and potential off-target effects, posing challenges for drug development.[2][3] To overcome this, the aldehyde can be "masked" using a protecting group, which is later removed to release the active compound.
Gly-Phe-Gly-Aldehyde semicarbazone is a masked form of the active tripeptide aldehyde inhibitor. The semicarbazone group provides stability, making the compound easier to handle, store, and potentially improving its pharmacokinetic properties as a prodrug.[4][5] In a research context, it serves as a stable precursor that can be converted to the active Gly-Phe-Gly-Aldehyde immediately before use in biological assays.[6]
This document provides detailed protocols and workflows for utilizing this compound in drug discovery, focusing on its deprotection and application in protease inhibition assays.
Compound Profile
| Property | Value |
| Compound Name | H-Gly-Phe-Gly-aldehyde semicarbazone |
| CAS Number | 102579-48-6 |
| Molecular Formula | C14H20N6O3 |
| Molecular Weight | 320.35 g/mol |
| Primary Application | Precursor for a peptide aldehyde protease inhibitor |
| Potential Targets | Cysteine and Serine Proteases |
2. Principle of Application and Mechanism of Action
The use of this compound in drug discovery follows a two-step principle. First, the stable semicarbazone is converted into the reactive peptide aldehyde. Second, the aldehyde acts as a potent inhibitor of a target protease. The peptide backbone (Gly-Phe-Gly) provides specificity by binding to the substrate-recognition subsites of the protease, while the terminal aldehyde targets the catalytic active site.
The Gly-Phe-Gly sequence, particularly the Phenylalanine (Phe) residue, suggests a specificity towards proteases that preferentially cleave after large hydrophobic amino acids, such as chymotrypsin-like proteases.[2][7]
3. General Drug Discovery Workflow
The integration of a masked inhibitor like this compound into a drug discovery campaign follows a structured workflow. This process begins with the preparation of the active compound and proceeds through screening, potency determination, and optimization.
4. Experimental Protocols
Protocol 1: Deprotection of Semicarbazone to Yield Active Aldehyde
This protocol describes the conversion of the stable semicarbazone to the active aldehyde. The resulting aldehyde solution is highly reactive and should be prepared fresh and used immediately in subsequent assays. The reaction is an exchange-hydrolysis under mild acidic conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Formaldehyde solution (e.g., 37% in H₂O) or freshly prepared 1M pyruvic acid solution
-
Glacial Acetic Acid
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. This stock solution is stable when stored at -20°C.
-
Prepare Deprotection Reagent: Prepare a fresh solution of 10% (v/v) formaldehyde or 1M pyruvic acid in an aqueous buffer (e.g., 100 mM Sodium Acetate, pH 4.5).
-
Initiate Reaction: In a microcentrifuge tube, combine:
-
10 µL of 10 mM this compound stock.
-
80 µL of the deprotection reagent.
-
10 µL of Glacial Acetic Acid to catalyze the reaction.
-
-
Incubate: Vortex the mixture gently and incubate at 37°C for 60-90 minutes. The excess formaldehyde or pyruvic acid acts as a scavenger for the released semicarbazide, driving the equilibrium towards the free peptide aldehyde.
-
Prepare for Assay: Following incubation, the resulting solution contains approximately 1 mM of the active Gly-Phe-Gly-Aldehyde. This solution should be immediately diluted in the appropriate assay buffer for use in the protease inhibition assay. Do not store the deprotected aldehyde.
Protocol 2: General Protease Inhibition Assay (Fluorogenic Substrate)
This protocol is a template for assessing the inhibitory activity of the deprotected Gly-Phe-Gly-Aldehyde against a chymotrypsin-like protease, such as the 20S proteasome, using a fluorogenic substrate.
Materials:
-
Target Protease (e.g., Human 20S Proteasome)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC for proteasome ChT-L activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
Deprotected Gly-Phe-Gly-Aldehyde solution (from Protocol 1)
-
Positive Control Inhibitor (e.g., MG132 for proteasome)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)
Procedure:
-
Prepare Reagents:
-
Thaw enzyme and substrate on ice.
-
Prepare a working solution of the enzyme in cold assay buffer at 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration).
-
Prepare a working solution of the substrate in assay buffer at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Prepare serial dilutions of the freshly deprotected Gly-Phe-Gly-Aldehyde in assay buffer. For an IC₅₀ determination, a 10-point, 3-fold dilution series starting from 100 µM is typical.
-
-
Assay Plate Setup (50 µL final volume):
-
Test Wells: Add 25 µL of the 2X enzyme solution to wells containing 2.5 µL of each inhibitor dilution.
-
Positive Control: Add 25 µL of the 2X enzyme solution to wells containing 2.5 µL of a known inhibitor (e.g., MG132).
-
Negative Control (100% Activity): Add 25 µL of the 2X enzyme solution to wells containing 2.5 µL of assay buffer with the same final % DMSO as the test wells.
-
Blank (0% Activity): Add 25 µL of assay buffer to wells containing 2.5 µL of assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]
-
Initiate Reaction: Add 25 µL of the 2X substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader. Measure the kinetic increase in fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_NegativeControl)) * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
5. Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison of results.
Table 1: Sample Dose-Response Data
| Inhibitor Conc. (µM) | Average Rate (RFU/min) | % Inhibition |
| 100 | 15.8 | 95.1 |
| 33.3 | 28.4 | 91.2 |
| 11.1 | 75.1 | 76.8 |
| 3.7 | 159.6 | 50.6 |
| 1.2 | 268.3 | 16.9 |
| 0.4 | 315.7 | 2.8 |
| 0 (Control) | 324.9 | 0.0 |
Table 2: Summary of Inhibitory Potency (IC₅₀) - Hypothetical Data
The Gly-Phe-Gly-Aldehyde is expected to show selectivity for certain proteases based on its peptide sequence.
| Target Enzyme | Protease Class | Hypothetical IC₅₀ (µM) | Notes |
| 20S Proteasome (ChT-L) | Serine | 3.5 | Phe at P3 relative to the aldehyde is a good fit for the S3 subsite. |
| Chymotrypsin | Serine | 8.2 | Prefers large hydrophobic residues (like Phe) at the P1 position. |
| Papain | Cysteine | 25.6 | Shows some preference for Phe at the P2 position.[2] |
| Trypsin | Serine | >100 | Low activity expected; prefers basic residues (Arg, Lys) at P1. |
| SARS-CoV Mpro | Cysteine | 15.1 | S2 subsite has a strong preference for large hydrophobic side chains.[8] |
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prediction of Protein Cleavage Sites by the Barley Cysteine Endoproteases EP-A and EP-B Based on the Kinetics of Synthetic Peptide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 8. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
Recommended concentration of Gly-Phe-Gly-Aldehyde semicarbazone for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Gly-Phe-Gly-Aldehyde Semicarbazone in experimental settings. This document includes recommended concentrations, detailed protocols for key experiments, and an overview of the relevant biological pathways.
Introduction
This compound is a peptide derivative that functions as a potential inhibitor of cysteine proteases, such as cathepsins. It is believed to act as a prodrug, converting to the active aldehyde form, which can then interact with the target enzyme.[1][2][3] This compound is a valuable tool for research in areas such as oncology and neurobiology, where cathepsin activity is often dysregulated.[4][5]
Mechanism of Action
This compound likely functions as a prodrug that, under physiological conditions, hydrolyzes to release the corresponding peptide aldehyde. This aldehyde then acts as a reversible covalent inhibitor of cysteine proteases like cathepsin K and L. The aldehyde group forms a thiohemiacetal adduct with the active site cysteine residue of the enzyme, thereby blocking its catalytic activity.
Inhibition of Cathepsin Signaling Pathway
The inhibition of cathepsins can impact various signaling pathways involved in disease progression.
Caption: Inhibition of Cathepsin by this compound and its effect on downstream signaling pathways.
Recommended Concentrations for Experiments
The optimal concentration of this compound will vary depending on the experimental system. The following table provides recommended starting concentrations for in vitro and cell-based assays based on typical values for similar peptide aldehyde inhibitors.[4][6][7] It is strongly advised to perform a dose-response curve to determine the optimal concentration for your specific application.
| Experimental System | Recommended Starting Concentration Range | Notes |
| In Vitro Enzyme Inhibition Assay | 10 nM - 100 µM | Start with a broad range to determine the IC50 value. |
| Cell-Based Assays (e.g., Proliferation, Migration) | 1 µM - 50 µM | Higher concentrations may be needed for cellular uptake. Monitor for cytotoxicity. |
| Initial Inhibitor Screening | 50 µM - 500 µM | For initial high-throughput screening to identify potential hits. |
Experimental Protocols
Preparation of Stock Solution
Proper preparation of the inhibitor stock solution is crucial for experimental success.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final DMSO concentration in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[6]
In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin K inhibitor screening kits and can be used to determine the IC50 of this compound.[1][8][9]
Caption: Workflow for the in vitro Cathepsin K inhibition assay.
Materials:
-
96-well black microplate
-
Recombinant human Cathepsin K
-
Cathepsin K Reaction Buffer
-
Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)
-
This compound stock solution
-
Microplate reader with fluorescence capabilities
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in Cathepsin K Reaction Buffer. Also prepare solutions of Cathepsin K enzyme and the fluorogenic substrate according to the manufacturer's recommendations.
-
Inhibitor Addition: Add 10 µL of each inhibitor dilution to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add 40 µL of the diluted Cathepsin K enzyme solution to all wells except the negative control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of the fluorogenic substrate solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and plot the results to determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This protocol can be used to assess the effect of this compound on the migratory capacity of cancer cells, a process often mediated by cathepsins.
Caption: Workflow for a cell migration (wound healing) assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
Sterile pipette tips or a wound healing assay tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Imaging (Time 0): Immediately capture images of the wounds at time 0.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a suitable duration (e.g., 24-48 hours).
-
Imaging (Final Time Point): Capture images of the same wound areas at the final time point.
-
Data Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure. Compare the wound closure in treated cells to the control cells.
Concluding Remarks
This compound is a promising tool for investigating the role of cathepsins in various biological and pathological processes. The protocols and concentration guidelines provided here serve as a starting point for experimental design. Researchers are encouraged to optimize these conditions for their specific cell types and experimental setups to achieve the most reliable and reproducible results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Gly-Phe-Gly-Aldehyde Semicarbazone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Gly-Phe-Gly-Aldehyde Semicarbazone, a key intermediate in the synthesis of peptide-based pharmaceuticals, particularly protease inhibitors. This document details its chemical properties, a robust synthesis protocol, and its application in drug development.
Introduction
Gly-Phe-Gly-Aldehyde is a tripeptide aldehyde that serves as a versatile building block in medicinal chemistry. The aldehyde functional group is a reactive moiety that can form covalent bonds with nucleophilic residues in enzyme active sites, making it a valuable warhead for inhibitor design. The semicarbazone derivative of this peptide aldehyde is a stable, crystalline solid that is often used as a protected form of the highly reactive aldehyde. This allows for easier handling, purification, and storage. The semicarbazone can be readily converted back to the parent aldehyde under mild acidic conditions when needed for subsequent synthetic steps or for biological evaluation.
The Gly-Phe-Gly sequence can be recognized by various proteases, and modifications to this backbone allow for the development of selective inhibitors for specific enzyme targets. These inhibitors have potential therapeutic applications in various diseases, including viral infections, cancer, and inflammatory disorders.
Chemical and Physical Properties
The properties of H-Gly-Phe-Gly-Aldehyde Semicarbazone Acetate Salt are summarized in the table below.
| Property | Value |
| CAS Number | 102579-48-6 |
| Molecular Formula | C₁₄H₂₀N₆O₃ (semicarbazone) |
| Molecular Weight | 320.35 g/mol (semicarbazone) |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8 °C, desiccated |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the solid-phase peptide synthesis (SPPS) of the protected tripeptide, followed by the generation of the C-terminal aldehyde and its subsequent conversion to the semicarbazone.
Synthesis Pathway Overview
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-Gly-Phe-Gly-OH on Wang Resin
This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Wang resin (100-200 mesh, 1.0 mmol/g loading)
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DMF.
-
Add the solution to the swollen resin and shake for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Phenylalanine):
-
Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Resin Drying: Wash the resin with DCM (3x) and dry under vacuum.
Protocol 2: On-Resin Oxidation to Gly-Phe-Gly-Aldehyde
Materials:
-
Gly-Phe-Gly-Wang Resin (from Protocol 1)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Swell the Gly-Phe-Gly-Wang Resin in anhydrous DCM for 30 minutes.
-
Add a solution of Dess-Martin periodinane (5 eq.) in anhydrous DCM to the resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
Wash the resin thoroughly with DCM (5x) and dry under vacuum.
Protocol 3: Cleavage and Deprotection to Yield Gly-Phe-Gly-Aldehyde
Materials:
-
Gly-Phe-Gly-Aldehyde-Resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide aldehyde by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide aldehyde under vacuum.
Protocol 4: Formation of this compound
Materials:
-
Crude Gly-Phe-Gly-Aldehyde (from Protocol 3)
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water, deionized
Procedure:
-
Dissolve the crude Gly-Phe-Gly-Aldehyde in a minimal amount of 50% aqueous ethanol.
-
In a separate flask, dissolve semicarbazide hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) in 50% aqueous ethanol.
-
Add the semicarbazide solution to the peptide aldehyde solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
The semicarbazone product will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the this compound under vacuum.
Purification and Characterization
The crude semicarbazone can be purified by recrystallization from an appropriate solvent system, such as ethanol/water. The purity and identity of the final product should be confirmed by analytical techniques.
| Analytical Method | Expected Results for this compound |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >95% |
| Mass Spectrometry (MS) | [M+H]⁺ calculated: 321.17, found: ~321.2 |
| Nuclear Magnetic Resonance (NMR) | Characteristic peaks for the peptide backbone and the semicarbazone moiety |
Application in Pharmaceutical Synthesis
This compound serves as a stable precursor to the corresponding peptide aldehyde. The aldehyde is a potent inhibitor of various proteases, particularly cysteine and serine proteases. The semicarbazone can be used in the later stages of a synthetic route to a more complex drug molecule.
Workflow for Protease Inhibitor Synthesis
Caption: Workflow for utilizing the intermediate.
Signaling Pathway Inhibition
Peptide aldehydes derived from this intermediate can target proteases involved in critical signaling pathways implicated in disease. For example, they can inhibit viral proteases essential for viral replication or cellular proteases involved in cancer progression.
Caption: Inhibition of a protease-mediated pathway.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of peptide-based drug candidates. Its stability allows for convenient handling and purification, while the latent aldehyde functionality provides a powerful tool for the design of potent enzyme inhibitors. The protocols and data presented in these application notes offer a solid foundation for researchers and scientists working in the field of drug discovery and development.
Application Notes and Protocols for the Analytical Detection of Gly-Phe-Gly-Aldehyde Semicarbazone
Introduction
Gly-Phe-Gly-Aldehyde is a peptide aldehyde that can be of interest in drug discovery and development as a potential enzyme inhibitor. The terminal aldehyde group is highly reactive and can form a Schiff base with biological nucleophiles, such as the amino groups of proteins. For analytical purposes, and to enhance stability and ionization efficiency in mass spectrometry, the aldehyde is often derivatized. This document provides detailed protocols for the detection and quantification of Gly-Phe-Gly-Aldehyde following its derivatization to a semicarbazone, utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The analytical strategy involves the derivatization of the Gly-Phe-Gly-Aldehyde with semicarbazide to form the more stable Gly-Phe-Gly-Aldehyde semicarbazone. This derivative can then be readily analyzed by reversed-phase HPLC with UV detection or by the more sensitive and specific LC-MS/MS. The protocols outlined below are intended for researchers, scientists, and drug development professionals requiring robust analytical methods for this class of compounds.
Experimental Protocols
Materials and Reagents
-
Gly-Phe-Gly-Aldehyde standard
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol for Semicarbazone Derivatization
-
Prepare the Derivatization Reagent: Dissolve 100 mg of semicarbazide hydrochloride and 150 mg of sodium acetate in 10 mL of methanol.
-
Sample Preparation: Dissolve the Gly-Phe-Gly-Aldehyde sample in a suitable buffer, such as PBS, to a final concentration of 1 mg/mL.
-
Derivatization Reaction: Mix 100 µL of the sample solution with 100 µL of the derivatization reagent.
-
Incubation: Incubate the reaction mixture at 40°C for 2 hours.
-
Reaction Quenching: After incubation, the reaction can be stopped by placing the sample on ice. The sample is now ready for HPLC or LC-MS/MS analysis.
HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
LC-MS/MS Method
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 98% B
-
8-9 min: 98% B
-
9-9.1 min: 98% to 2% B
-
9.1-12 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MS/MS Transitions: The specific mass transitions for this compound would need to be determined by direct infusion of the derivatized standard. A hypothetical transition is provided in the data table below.
Data Presentation
The following tables summarize the expected quantitative performance of the described analytical methods.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Value |
| Retention Time | ~ 8.5 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 50 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Value |
| Retention Time | ~ 4.2 min |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | To be determined |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 3% |
| Accuracy (%Recovery) | 98 - 102% |
Signaling Pathway Context
Gly-Phe-Gly-Aldehyde, as a peptide aldehyde, may act as a protease inhibitor. The aldehyde warhead can form a covalent, yet reversible, bond with a catalytic serine or cysteine residue in the active site of a protease. This interaction blocks the normal catalytic activity of the enzyme.
Conclusion
The methods described provide a robust framework for the sensitive and accurate quantification of this compound. The LC-MS/MS method offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations are expected. The HPLC-UV method, while less sensitive, can be a valuable tool for routine analysis in a quality control setting. Proper validation of these methods in the end-user's laboratory is essential to ensure reliable results.
Application Notes and Protocols for Gly-Phe-Gly-Aldehyde Semicarbazone Acetate Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of Gly-Phe-Gly-Aldehyde semicarbazone acetate salt (CAS No. 102579-48-6), a peptide aldehyde derivative with potential applications in enzyme inhibition studies and drug discovery, particularly in the fields of neurobiology and oncology.[1]
Product Information
| Property | Value | Reference |
| CAS Number | 102579-48-6 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₆O₃·C₂H₄O₂ | [1] |
| Molecular Weight | 380.4 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical peptide compounds |
| Purity | ≥95% (as specified by most suppliers) | General supplier information |
| Solubility | Soluble in DMSO and water | General knowledge of similar peptide compounds |
| Storage Temperature | 2-8 °C | [1] |
Handling and Storage
2.1. General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.[3]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[3]
-
Hygiene: Wash hands thoroughly after handling.[3]
2.2. Storage Conditions:
-
Temperature: Store the solid compound in a tightly sealed container at 2-8 °C.[1]
-
Moisture: Protect from moisture to prevent degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Solutions: Prepare solutions fresh for each experiment. If storage of solutions is necessary, aliquot and store at -20 °C or -80 °C to minimize freeze-thaw cycles. The stability of the compound in solution should be validated for long-term storage.
Biological Activity and Mechanism of Action
This compound acetate salt belongs to the class of peptide aldehydes, which are known inhibitors of cysteine proteases. The aldehyde group can form a reversible covalent bond with the active site cysteine residue of these enzymes.
3.1. Primary Targets:
-
Calpains: This compound is a potential inhibitor of calpains, a family of calcium-dependent cysteine proteases. Overactivation of calpains is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injury.[4][5][6]
-
Proteasome: Peptide aldehydes and semicarbazones have also been shown to inhibit the chymotrypsin-like activity of the proteasome, a key component of the cellular protein degradation machinery.[7]
3.2. Potential Applications:
-
Neuroprotection: By inhibiting calpain, this compound may offer neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][5][6][8][9]
-
Oncology: Proteasome inhibitors are an established class of anti-cancer drugs. The potential proteasome inhibitory activity of this compound suggests it could be investigated for its anti-proliferative effects in cancer cells.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound acetate salt.
4.1. In Vitro Calpain Inhibition Assay (Fluorometric):
This protocol is adapted from standard procedures for measuring calpain activity.[10][11]
Materials:
-
This compound acetate salt
-
Purified calpain-1 or calpain-2
-
Calpain assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM DTT, 2 mM EGTA, 0.015% Brij-35)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Calcium chloride (CaCl₂) solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound acetate salt in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Calpain assay buffer
-
Inhibitor solution (or vehicle control - DMSO in assay buffer)
-
Purified calpain enzyme (e.g., 25 nM final concentration)
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well (e.g., 25 µM final concentration).
-
Activate Calpain: Add CaCl₂ to a final concentration of 5 mM to activate the enzyme.
-
Measure Fluorescence: Immediately begin kinetic reading of fluorescence on a microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm for AMC-based substrates) at 37 °C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
4.2. In Vitro Proteasome 20S Activity Assay (Fluorometric):
This protocol is based on standard methods for measuring the chymotrypsin-like activity of the 20S proteasome.[12][13]
Materials:
-
This compound acetate salt
-
Purified 20S proteasome
-
Proteasome assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound acetate salt in DMSO. Make serial dilutions in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
Proteasome assay buffer
-
Inhibitor solution (or vehicle control)
-
Purified 20S proteasome (e.g., 5 nM final concentration)
-
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic substrate to each well (e.g., 100 µM final concentration).
-
Measure Fluorescence: Measure the fluorescence kinetically at 37 °C for 30-60 minutes (Ex/Em = ~350-380/~440-460 nm).
-
Data Analysis: Calculate the reaction rates and determine the IC₅₀ value as described for the calpain inhibition assay.
4.3. Cell-Based Neuroprotection Assay:
This protocol provides a general framework for assessing the neuroprotective effects of the compound against an excitotoxic insult.
Materials:
-
Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound acetate salt
-
Neurotoxic agent (e.g., glutamate, MPP⁺, or rotenone)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Multi-well cell culture plates
Procedure:
-
Cell Plating: Seed the neuronal cells in a multi-well plate at an appropriate density and allow them to adhere and grow.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound acetate salt (dissolved in culture medium) for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
Induce Neurotoxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for a specified duration (e.g., 24 hours).
-
Assess Cell Viability: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability of all groups to the untreated control group (set to 100%).
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the inhibitor.
-
Determine the concentration-dependent neuroprotective effect of the compound.
-
Data Presentation
Representative Inhibitory Activity of Peptide Aldehydes:
| Target Enzyme | Inhibitor Type | Representative IC₅₀/Kᵢ | Reference |
| µ-Calpain | Peptidyl aldehyde (proline at P2) | Kᵢ = 0.02 µM | [14] |
| µ-Calpain | Peptidyl aldehyde (proline at P2) | Kᵢ = 0.03 µM | [14] |
| Proteasome (Chymotrypsin-like) | Peptide-semicarbazone | Nanomolar range | [7] |
Note: The actual IC₅₀/Kᵢ values for this compound acetate salt should be determined experimentally.
Visualizations
Logical Workflow for In Vitro Enzyme Inhibition Assay:
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound.
Proposed Signaling Pathway for Neuroprotection by Calpain Inhibition:
Caption: Inhibition of the calpain-mediated apoptotic pathway as a mechanism of neuroprotection.[5][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. H-Gly-Phe-Gly-aldehyde semicarbazone acetate salt - Amerigo Scientific [amerigoscientific.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protective Effects of Calpain Inhibition on Neurovascular Unit Injury through Downregulating Nuclear Factor-κB-related Inflammation during Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Proteasome inhibition by peptide-semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models [mdpi.com]
- 10. Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gly-Phe-Gly-Aldehyde semicarbazone precipitation in media
Welcome to the technical support center for Gly-Phe-Gly-Aldehyde Semicarbazone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a peptide derivative often used in biochemical assays and drug development.[1] Its structure, containing a tripeptide sequence (Gly-Phe-Gly) and a semicarbazone group, makes it a subject of interest for studies on enzyme inhibition and protein interactions. Semicarbazones, in general, are known for their biological activities and are investigated for various therapeutic applications.
Q2: What are the general storage recommendations for this compound?
For optimal stability, lyophilized this compound should be stored at -20°C. Once reconstituted in a solvent, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store stock solutions at -20°C or -80°C.
Q3: In which solvents should I dissolve this compound?
The solubility of a peptide is largely determined by its amino acid composition and overall charge. This compound contains a hydrophobic amino acid (Phenylalanine) and is a neutral peptide. Therefore, it is recommended to first attempt dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before diluting with aqueous media.[2][3][4]
Troubleshooting Guide: Precipitation in Media
Precipitation of this compound upon addition to cell culture media is a common issue. The following guide provides a systematic approach to troubleshoot and resolve this problem.
Initial Observation: Precipitate forms immediately or over time after adding the compound to the media.
This is often due to poor solubility of the peptide in the aqueous environment of the cell culture medium, or interactions with media components.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Q4: My this compound precipitated immediately upon addition to my cell culture medium. What should I do?
This is likely a solubility issue. Here are some steps to address this:
-
Review your stock solution preparation. For hydrophobic peptides, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO.[2][3][4] A common mistake is to add an aqueous buffer directly to the lyophilized peptide.
-
Modify your dilution technique. After dissolving the peptide in DMSO, add this stock solution to your culture medium dropwise while gently vortexing or swirling the medium.[5] This gradual dilution helps to prevent the peptide from crashing out of the solution.
-
Consider the concentration. You may be exceeding the solubility limit of the compound in your media. Try preparing a more dilute stock solution or using a lower final concentration in your experiment.
Q5: The compound dissolves initially but then precipitates over time in the incubator. What could be the cause?
This delayed precipitation can be due to several factors:
-
Interaction with serum proteins. Semicarbazones can interact with proteins like albumin, which is abundant in fetal bovine serum (FBS).[6] This interaction can lead to the formation of insoluble complexes.
-
Changes in pH. The pH of the cell culture medium can shift during incubation due to cellular metabolism. A change in pH can affect the charge and solubility of the peptide, leading to precipitation.
-
Salt concentration. High concentrations of salts in the media can also contribute to the precipitation of less soluble compounds.[7]
Q6: How can I prevent precipitation due to interaction with serum?
-
Use serum-free media. If your experimental design allows, test the effect of the compound in a serum-free medium.[7]
-
Reduce the serum concentration. Try reducing the percentage of FBS in your culture medium.
-
Sequential addition. Add the compound to a serum-free basal medium first, allow it to mix, and then add the serum.
Potential Mechanism of Serum-Induced Precipitation
Caption: Interaction with serum proteins can lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 320.35 g/mol .
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium to 37°C.
-
Dilution: While gently swirling the pre-warmed medium, add the desired volume of the stock solution drop-by-drop. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Mixing: Gently mix the medium by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation.
-
Observation: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Data Presentation
The following table provides an estimated solubility profile for this compound based on its chemical properties and general peptide solubility principles. Note: These are not experimentally derived values for this specific compound and should be used as a guideline.
| Solvent/Medium | Estimated Solubility | Recommendations |
| Water | Low | Not recommended for initial dissolution due to the hydrophobic Phenylalanine residue. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, direct dissolution is likely to be unsuccessful. |
| Dimethyl Sulfoxide (DMSO) | High (>10 mM) | Recommended for preparing concentrated stock solutions.[2][3][4] |
| Ethanol | Moderate | Can be used as an alternative to DMSO, but may have higher cytotoxicity. |
| Cell Culture Media (e.g., DMEM) | Low | Direct dissolution is not advised. Dilution from a DMSO stock is necessary. |
| Serum-Free Media | Potentially Higher | May show better solubility compared to serum-containing media due to the absence of interacting proteins.[7] |
References
- 1. proimmune.com [proimmune.com]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gly-Phe-Gly-Aldehyde Semicarbazone Concentration for Enzyme Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Gly-Phe-Gly-Aldehyde Semicarbazone as an enzyme inhibitor. The following information is intended to facilitate experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the likely target enzyme for this compound?
Based on its peptide sequence (Gly-Phe-Gly), the likely targets for this inhibitor are proteases that exhibit a preference for a phenylalanine residue at the P2 position of their substrates. This strongly suggests that the primary targets are chymotrypsin-like serine proteases and the chymotrypsin-like (β5) subunit of the 20S proteasome . The phenylalanine side chain is expected to bind within the hydrophobic S2 pocket of these enzymes.
Q2: How does the aldehyde semicarbazone functional group inhibit the enzyme?
Peptide aldehydes are a well-established class of reversible covalent inhibitors. The aldehyde "warhead" is electrophilic and reacts with the nucleophilic hydroxyl group of the active site serine or threonine residue in the target protease. This forms a hemiacetal adduct, which is a stable, yet reversible, complex that blocks the enzyme's catalytic activity. The semicarbazone modification of the aldehyde may influence the electrophilicity of the carbonyl carbon, potentially affecting the kinetics of hemiacetal formation and the stability of the enzyme-inhibitor complex.
Q3: What is a typical starting concentration range for this inhibitor in an enzyme assay?
Without specific published IC50 values for this compound, a rational starting point can be extrapolated from data on similar peptide aldehyde inhibitors. A broad concentration range should be initially screened to determine the potency of the inhibitor. A typical approach is to perform serial dilutions over several orders of magnitude, for example, from 1 nM to 100 µM. For subsequent IC50 determination, a more focused range of at least 10 concentrations around the estimated IC50 should be used.
Q4: How can I determine the IC50 value for this inhibitor?
The IC50 (half-maximal inhibitory concentration) can be determined by measuring the enzyme activity at a range of inhibitor concentrations. The resulting data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the data are fit to a sigmoidal dose-response curve. The IC50 is the concentration of inhibitor that produces 50% inhibition of the enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition observed | Inhibitor concentration is too low. | Test a wider and higher range of inhibitor concentrations (e.g., up to 100 µM). |
| Inhibitor has degraded. | Prepare fresh stock solutions of the inhibitor. Aldehyde compounds can be susceptible to oxidation. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. | |
| Incorrect enzyme or substrate. | Verify that the target enzyme has chymotrypsin-like activity and that the substrate is appropriate for the enzyme. | |
| Assay conditions are not optimal. | Ensure the pH, temperature, and buffer composition are optimal for the enzyme. Refer to the enzyme manufacturer's datasheet or relevant literature. | |
| High background signal | Autohydrolysis of the substrate. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from the experimental values. |
| Inhibitor interferes with the detection method. | Run a control with the inhibitor and substrate but without the enzyme to check for any direct interaction between the inhibitor and the detection reagents. | |
| Poor reproducibility | Inaccurate pipetting. | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors. |
| Instability of reagents. | Ensure all reagents are properly stored and thawed completely and mixed gently before use. | |
| Semicarbazone solubility issues. | Ensure the inhibitor is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) and consistent across all wells. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against a Chymotrypsin-Like Protease
Materials:
-
Purified chymotrypsin-like protease (e.g., bovine α-chymotrypsin or the 20S proteasome)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8)
-
DMSO (for inhibitor stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of working concentrations. For an initial screen, a wide range (e.g., 1 nM to 100 µM) is recommended. For a precise IC50, use at least 10 concentrations spanning the estimated IC50.
-
Add the enzyme to the wells of the 96-well plate at a final concentration that gives a linear reaction rate over the desired time course.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be at or below its Km value for the enzyme to ensure sensitivity to competitive inhibition.
-
Monitor the fluorescence kinetically over time using a microplate reader. The excitation and emission wavelengths will depend on the fluorogenic substrate used (e.g., for AMC, Ex: 380 nm, Em: 460 nm).
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for Peptide Aldehyde Inhibitors of Chymotrypsin-Like Proteases
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| MG132 (Z-Leu-Leu-Leucinal) | 20S Proteasome (ChT-L activity) | 100 | [1] |
| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome (ChT-L activity) | <10 | [1] |
| Ac-NSTSQ-H | SARS-CoV Mpro | 7,500 | [2] |
| Ac-ESTLQ-H | SARS-CoV Mpro | 7,500 | [2] |
Note: This table provides example data for structurally related compounds to give a general indication of the expected potency. The actual IC50 for this compound must be determined experimentally.
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Simplified signaling pathways affected by proteasome inhibition.
References
- 1. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of Gly-Phe-Gly-Aldehyde semicarbazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Gly-Phe-Gly-Aldehyde semicarbazone.
Troubleshooting Guide
Our troubleshooting guide is designed to provide solutions to common solubility challenges encountered during experiments.
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS, Tris). What should I do?
A1: The this compound peptide is considered neutral to hydrophobic due to the presence of the phenylalanine residue. Peptides with significant hydrophobic character often have limited solubility in purely aqueous solutions.[1][2] We recommend a stepwise approach to solubilization:
Initial Steps:
-
Sonication: To ensure the compound is truly insoluble and not just slowly dissolving, sonicate the solution. This process breaks down solid particles and enhances solubilization. If the solution remains cloudy or contains visible particulates after sonication, the compound is likely suspended rather than dissolved.
-
Gentle Heating: Carefully warming the solution can sometimes improve solubility. However, be cautious to avoid temperatures that could lead to the degradation of the peptide.
If the peptide remains insoluble, proceed to the co-solvent or pH adjustment methods outlined below.
Q2: I've tried sonicating and gentle heating, but my compound remains insoluble. What is the next step?
A2: For hydrophobic peptides, the use of a small amount of an organic co-solvent is a standard and effective method.[2][3][4]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethanol
Experimental Protocol: Co-Solvent Method
-
Add a minimal amount of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide.
-
Gently vortex or sonicate until the peptide is fully dissolved.
-
Slowly add your aqueous buffer of choice to the dissolved peptide solution, while vortexing, until you reach the desired final concentration.
-
Caution: If the solution becomes cloudy during the addition of the aqueous buffer, you have exceeded the solubility limit.
Q3: Can I adjust the pH to improve the solubility of this compound?
A3: Yes, pH adjustment can significantly impact peptide solubility. Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values further from their pI.[3] To determine the net charge of your peptide, you can follow these general guidelines:
-
Assign a value of +1 to each basic residue (e.g., Lysine, Arginine, and the N-terminal amino group).
-
Assign a value of -1 to each acidic residue (e.g., Aspartic acid, Glutamic acid, and the C-terminal carboxyl group).
For a neutral peptide like this compound, slight adjustments to the pH away from neutral may enhance solubility.
Experimental Protocol: pH Adjustment
-
For a more acidic environment: Add a small amount of a dilute acidic solution (e.g., 10% acetic acid) to your peptide.[5]
-
For a more basic environment: Add a small amount of a dilute basic solution (e.g., 0.1M ammonium bicarbonate) to your peptide.[6]
Always test with a small aliquot of your peptide first to determine the optimal pH for solubility without compromising the integrity of your compound.
Frequently Asked Questions (FAQs)
Q4: What is the best initial solvent to try for dissolving this compound?
A4: Given the hydrophobic nature of the peptide due to the phenylalanine residue, it is advisable to start with a small amount of an organic solvent like DMSO, followed by dilution with your desired aqueous buffer.[2][4]
Q5: Are there any alternative methods to improve solubility if co-solvents and pH adjustments are not suitable for my experiment?
A5: Yes, other methods can be employed:
-
Use of Solubilizing Agents: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8]
-
Denaturing Agents: As a last resort, for peptides that tend to aggregate, you can use denaturing agents like 6 M guanidine hydrochloride or 8 M urea. However, these are harsh conditions and may not be suitable for all experimental applications.[4]
Q6: How does temperature affect the solubility of this peptide?
A6: Generally, increasing the temperature will increase the solubility of peptides. However, excessive heat can lead to degradation.[3] It is recommended to use gentle warming and to monitor the stability of the peptide if this method is employed.
Quantitative Data Summary
The following table summarizes recommended starting concentrations for various solubilization aids. Note that the optimal conditions should be determined experimentally for your specific application.
| Solubilization Method | Reagent | Recommended Starting Concentration | Notes |
| pH Adjustment (Acidic) | Acetic Acid | 10% (v/v) in water | Use dropwise until dissolution.[5] |
| pH Adjustment (Basic) | Ammonium Bicarbonate | 0.1 M | Adjust to a final pH of approximately 7.[6] |
| Co-solvents | DMSO, DMF, Acetonitrile | Minimal volume to dissolve, then dilute | For cellular assays, keep final DMSO concentration low.[1] |
| Denaturing Agents | Guanidine Hydrochloride | 6 M | Use as a last resort as it can denature proteins.[4] |
| Urea | 8 M | Use as a last resort as it can denature proteins.[4] |
Visualizations
The following diagrams illustrate the decision-making process for solubilizing this compound and the key factors influencing its solubility.
Caption: A workflow for selecting a suitable solubilization strategy.
Caption: Key factors influencing the solubility of the peptide.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. genscript.com [genscript.com]
- 5. biobasic.com [biobasic.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 8. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected results with Gly-Phe-Gly-Aldehyde semicarbazone in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Gly-Phe-Gly-Aldehyde Semicarbazone in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a peptide derivative that functions as a versatile building block in the synthesis of peptide-based therapeutics.[1] It is commonly used in biochemical assays to study enzyme activity and protein interactions, particularly as an enzyme inhibitor.[1] Its applications extend to drug development, with potential in oncology and neurobiology due to its ability to form stable interactions with target proteins.[1]
Q2: What are the physical and chemical properties of this compound?
Below is a summary of the key properties for H-Gly-Phe-Gly-aldehyde semicarbazone acetate salt:
| Property | Value |
| CAS Number | 102579-48-6 |
| Molecular Formula | C14H20N6O3 |
| Molecular Weight | 320.35 g/mol |
| Purity | Typically ≥95% |
| Storage | Store at -20°C |
(Data sourced from various suppliers)[2][3]
Q3: What types of enzymes is this compound likely to inhibit?
Given its peptide aldehyde structure, this compound is a potential inhibitor of proteases, particularly cysteine proteases. Peptide aldehydes are known to be potent inhibitors of this class of enzymes.
Troubleshooting Guide
Issue 1: Higher or Lower Than Expected Inhibitory Activity (IC50/Ki)
If you observe inhibitory activity that is significantly different from expected values, consider the following possibilities:
-
Compound Stability: The aldehyde group in peptide aldehydes can be intrinsically reactive and may lead to metabolic instability. This could result in a lower apparent potency if the compound degrades during the assay.
-
Metal Ion Chelation: The biological activity of semicarbazones can be influenced by their ability to chelate metal ions.[4][5] The presence of divalent cations (e.g., Zn²⁺, Mg²⁺, Ca²⁺) in your assay buffer could either enhance or diminish the inhibitory activity.
-
Recommendation: Review the composition of your assay buffer. If possible, perform the assay in the presence and absence of a chelating agent like EDTA to assess the impact of metal ions.
-
-
Purity of the Compound: Impurities from the synthesis process could lead to off-target effects or contribute to the observed activity.
-
Recommendation: Verify the purity of your compound stock, for instance, via HPLC.
-
Issue 2: Assay Interference
Unexpected assay signals (e.g., increased background fluorescence or absorbance) can sometimes be attributed to the compound itself.
-
Intrinsic Fluorescence/Absorbance: Semicarbazones may possess intrinsic spectroscopic properties that can interfere with assay readouts.
-
Recommendation: Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its contribution to the background signal.
-
-
Reaction with Assay Components: The semicarbazone moiety could potentially react with components in your assay, such as certain detection reagents.
-
Recommendation: Test the compatibility of the compound with all assay reagents in the absence of the target enzyme.
-
Issue 3: Poor Solubility
Poor solubility of the compound in the assay buffer can lead to inaccurate and irreproducible results.
-
Compound Precipitation: this compound may precipitate out of solution at the tested concentrations.
-
Recommendation: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments. Visually inspect for any precipitation.
-
Experimental Protocols
General Protocol for an Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare assay buffer, enzyme solution, and substrate solution.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (e.g., DMSO).
-
Add the enzyme solution to all wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to an appropriate model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for an enzyme inhibition assay.
Caption: Inhibition of a protease-mediated signaling pathway.
References
Gly-Phe-Gly-Aldehyde semicarbazone interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gly-Phe-Gly-Aldehyde semicarbazone in their experiments. This guide addresses potential interference with common assay reagents and offers strategies to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of assay interference with this compound?
A1: The primary sources of interference stem from the two reactive moieties in the molecule: the aldehyde group and the semicarbazone group.
-
Aldehyde Group: Aldehydes are electrophilic and can react with nucleophilic components in your assay, such as amino acid side chains (e.g., lysine, cysteine) on proteins or enzymes. This can lead to covalent adduct formation, potentially altering protein function or directly interfering with detection methods.
-
Semicarbazone Group: Semicarbazones are known to chelate metal ions. This can be a significant issue in assays that rely on metal-dependent enzymes or detection reagents where metal cofactors are essential for the reaction.
Q2: My protein concentration measurements are inconsistent when using this compound. Why might this be happening?
A2: This is a common issue, particularly with colorimetric protein assays like the Bicinchoninic Acid (BCA) assay. The aldehyde group in your compound can reduce Cu²⁺ to Cu¹⁺, which is the same reaction that peptide bonds induce in the BCA assay. This leads to a false positive signal and an overestimation of protein concentration. While less common, some interference with the Bradford assay has also been reported, potentially due to the peptide backbone of the compound or nonspecific interactions.
Q3: I am observing inhibition of my enzyme of interest, but I suspect it might be an artifact. How can I confirm this?
A3: Artifactual inhibition can arise from several mechanisms. The aldehyde could be reacting with your enzyme, as mentioned above. Additionally, the semicarbazone moiety could be chelating essential metal cofactors from your enzyme or buffer. It is also possible that the compound is interfering with the assay's detection system (e.g., quenching fluorescence). A series of control experiments, as outlined in our troubleshooting guides, is necessary to determine the true cause of the observed inhibition.
Q4: Can this compound interfere with fluorescence-based assays?
A4: Yes, interference in fluorescence-based assays is possible. The compound may possess intrinsic fluorescence at the excitation and/or emission wavelengths of your assay, leading to a false positive signal. Conversely, it could quench the fluorescence of your probe, resulting in a false negative signal. It is crucial to run controls to test for these possibilities.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurements
If you are experiencing inconsistent or unexpectedly high protein concentration readings, follow this troubleshooting workflow.
Issue 2: Suspected False-Positive Enzyme Inhibition
If you observe enzyme inhibition and suspect it may be an artifact, use the following guide.
Quantitative Data Summary
The following tables provide examples of the types of quantitative data you should generate to characterize the interference of this compound.
Table 1: Interference in Colorimetric Protein Assays
| Assay Type | Compound Concentration (µM) | Apparent Protein Concentration (µg/mL) | % Overestimation |
| BCA | 0 | 0.0 | 0% |
| 10 | 5.2 | 10.4% | |
| 50 | 24.8 | 49.6% | |
| 100 | 48.9 | 97.8% | |
| Bradford | 0 | 0.0 | 0% |
| 10 | 0.5 | 1.0% | |
| 50 | 2.1 | 4.2% | |
| 100 | 4.5 | 9.0% | |
| Note: This is example data. Actual values will vary depending on experimental conditions. The "Apparent Protein Concentration" is measured in the absence of any actual protein. |
Table 2: Off-Target Effects in Common Enzyme Assays
| Enzyme Target | Assay Type | IC₅₀ (µM) | Potential Mechanism of Interference |
| Metallo-protease X | FRET-based | 25 | Metal Chelation |
| Cysteine Protease Y | Colorimetric | > 100 | Aldehyde Reactivity (low) |
| Serine Hydrolase Z | Fluorescent | > 100 | N/A |
| Note: This is example data to illustrate the characterization of off-target effects. IC₅₀ values should be determined for enzymes structurally related to your target or those known to be susceptible to the potential interference mechanisms. |
Experimental Protocols
Protocol 1: "Compound in Buffer" Control for Protein Assays
Objective: To determine if this compound directly reacts with the protein assay reagents.
Materials:
-
This compound
-
Assay buffer (the same buffer used to dilute your protein samples)
-
Protein assay reagent (BCA or Bradford)
-
Microplate reader and appropriate microplates
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer. The concentration range should cover the concentrations used in your experiments.
-
In a microplate, add the same volume of each dilution as you would for a protein sample.
-
Add the protein assay reagent to each well according to the manufacturer's protocol.
-
Incubate the plate as you would for your standard protein assay.
-
Measure the absorbance at the appropriate wavelength (562 nm for BCA, 595 nm for Bradford).
-
Analysis: If you observe a concentration-dependent increase in absorbance, this indicates direct interference of your compound with the assay reagents.
Protocol 2: "No-Enzyme" Control for Activity Assays
Objective: To assess if the compound interferes with the assay's detection system.
Materials:
-
This compound
-
Assay buffer
-
Substrate and any other reaction components (excluding the enzyme)
-
Detection reagents
-
Microplate reader
Procedure:
-
Set up your standard assay reaction in a microplate, but replace the enzyme solution with an equal volume of assay buffer.
-
Add a range of concentrations of this compound to these "no-enzyme" wells.
-
Include a "no-enzyme, no-compound" control.
-
Add the substrate and incubate for the standard reaction time.
-
Add the detection reagents and measure the signal (e.g., fluorescence, absorbance).
-
Analysis: Compare the signal from the wells containing the compound to the "no-enzyme, no-compound" control. A significant change in the signal indicates that the compound is interfering with the detection part of your assay.
Protocol 3: Metal Chelation Assay
Objective: To determine if this compound chelates metal ions essential for your enzyme's activity.
Materials:
-
This compound
-
Your metal-dependent enzyme and its substrate
-
Assay buffer
-
The specific metal cofactor required by your enzyme (e.g., ZnCl₂, MgCl₂)
-
A known metal chelator (e.g., EDTA) as a positive control
-
Microplate reader
Procedure:
-
Set up your standard enzyme assay.
-
In separate wells, pre-incubate the enzyme with:
-
A range of concentrations of this compound.
-
A range of concentrations of EDTA (positive control).
-
Assay buffer alone (negative control).
-
-
Initiate the enzymatic reaction by adding the substrate.
-
In a separate set of experiments, add an excess of the metal cofactor to the wells containing the highest concentration of your compound or EDTA after the pre-incubation step, but before adding the substrate.
-
Monitor the reaction progress by measuring the signal at appropriate time points.
-
Analysis: If your compound inhibits the enzyme in a similar manner to EDTA, and if the addition of excess metal cofactor rescues the enzyme activity, it is strong evidence that the inhibition is due to metal chelation.
Technical Support Center: Gly-Phe-Gly-Aldehyde Semicarbazone Experiments
Welcome to the technical support center for Gly-Phe-Gly-Aldehyde Semicarbazone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and relevant biological context to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and application of this compound.
| Question | Answer |
| Synthesis & Purification | |
| My peptide aldehyde synthesis has a low yield. What are the common causes? | Low yields in peptide aldehyde synthesis can stem from several factors. Common issues include incomplete coupling reactions during solid-phase peptide synthesis (SPPS), degradation of the peptide during cleavage from the resin, and side reactions such as racemization.[1] To improve yields, ensure efficient coupling by using appropriate reagents and monitoring reaction completion. For the final oxidation step from the corresponding peptide alcohol, use mild conditions to prevent over-oxidation or degradation. |
| I am observing multiple peaks during HPLC purification of my peptide aldehyde. What could they be? | Multiple peaks can indicate the presence of impurities or degradation products. Common impurities include deletion sequences from incomplete couplings during synthesis, diastereomers resulting from racemization of amino acids, or byproducts from side reactions involving amino acid side chains. The aldehyde itself can also be unstable and may have degraded. Consider using a high-resolution column and optimizing your gradient to improve separation. |
| How can I confirm the identity and purity of my synthesized this compound? | The identity and purity should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for determining purity and verifying the molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the final compound. |
| Handling & Storage | |
| What are the optimal storage conditions for this compound? | Peptide aldehydes and their derivatives can be susceptible to degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C or below. For short-term storage in solution, prepare fresh solutions and store them at -20°C. Avoid repeated freeze-thaw cycles. |
| Is this compound stable in aqueous buffers? | The stability of peptide aldehydes in aqueous solutions can be pH-dependent. The semicarbazone functional group is generally more stable than the free aldehyde. It is advisable to prepare solutions fresh and use them promptly. If storage in solution is necessary, perform stability tests at your experimental pH and temperature. |
| Experimental Use | |
| I am not seeing any inhibition in my enzyme assay. What could be the problem? | Several factors could lead to a lack of inhibition. Firstly, verify the integrity and concentration of your inhibitor stock solution. Ensure that the enzyme is active and the assay conditions are appropriate. The mechanism of inhibition by peptide aldehydes often involves the formation of a reversible covalent bond with a cysteine residue in the active site of the protease.[2] Therefore, the pre-incubation time of the inhibitor with the enzyme might be critical. Also, confirm that the target enzyme is indeed a cysteine protease susceptible to this class of inhibitors. |
| My results are not reproducible. What are the potential sources of variability? | Reproducibility issues can arise from inconsistent sample preparation, degradation of the compound, or variations in assay conditions. Ensure that all reagents are of high quality and that experimental parameters such as temperature, pH, and incubation times are strictly controlled. When possible, use an internal standard in your assays. |
Quantitative Data
The following table summarizes typical inhibitory concentrations (IC₅₀) for similar tripeptide aldehyde inhibitors against various cysteine proteases. This data is provided for comparative purposes to guide your experimental design.
| Inhibitor | Target Protease | IC₅₀ (nM) | Reference Compound |
| Tripeptide Aldehyde Analog 1 | Cathepsin B | 50 - 200 | MG132 |
| Tripeptide Aldehyde Analog 2 | Cruzain | 20 - 100 | Leupeptin |
| Tripeptide Aldehyde Analog 3 | Caspase-3 | 100 - 500 | Z-VAD-FMK |
Note: The inhibitory activity of this compound should be determined empirically for your specific target and assay conditions. The values presented here are illustrative for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of Gly-Phe-Gly-Aldehyde
This protocol outlines a general method for the solid-phase synthesis of a tripeptide aldehyde.
Materials:
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
DMF, DCM, MeOH
-
Reducing agent (e.g., NaBH₄)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Gly):
-
Deprotect the resin using 20% piperidine in DMF.
-
Couple Fmoc-Gly-OH using HBTU/HOBt/DIPEA in DMF.
-
Confirm coupling completion with a Kaiser test.
-
-
Second Amino Acid Coupling (Phe):
-
Deprotect the resin-bound Gly.
-
Couple Fmoc-Phe-OH as described above.
-
-
Third Amino Acid Coupling (Gly) and Reduction:
-
Deprotect the resin-bound Phe.
-
Couple Fmoc-Gly-OH.
-
After the final coupling, reduce the terminal carboxyl group to an alcohol using a suitable reducing agent like NaBH₄.
-
-
Oxidation to Aldehyde:
-
Oxidize the terminal alcohol to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail to cleave the peptide and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide aldehyde in cold diethyl ether.
-
Purify the peptide aldehyde by reverse-phase HPLC.
-
Protocol 2: Formation of this compound
Materials:
-
Purified Gly-Phe-Gly-Aldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol/Water mixture
Procedure:
-
Dissolve the purified Gly-Phe-Gly-Aldehyde in an ethanol/water mixture.
-
Add a slight molar excess of semicarbazide hydrochloride and sodium acetate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC-MS.
-
Once the reaction is complete, purify the this compound by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 3: Cysteine Protease Inhibition Assay
Materials:
-
This compound stock solution (in DMSO)
-
Target cysteine protease (e.g., Caspase-3)
-
Fluorogenic substrate for the protease
-
Assay buffer (e.g., HEPES or MES buffer at optimal pH for the enzyme)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the cysteine protease to each well (except the no-enzyme control) and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Visualizations
Cysteine Protease Inhibition and Apoptosis Signaling Pathway
This compound is designed as an inhibitor of cysteine proteases. A key family of cysteine proteases are the caspases, which are central executioners of apoptosis (programmed cell death). The diagram below illustrates the intrinsic (mitochondrial) pathway of apoptosis and the role of caspases, which can be targeted by inhibitors like tripeptide aldehydes.
References
Common mistakes to avoid when using Gly-Phe-Gly-Aldehyde semicarbazone
Welcome to the technical support center for Gly-Phe-Gly-Aldehyde Semicarbazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this peptide aldehyde inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic peptide derivative that functions as a reversible covalent inhibitor of certain proteases, particularly cysteine proteases like caspases and cathepsins. Its aldehyde group can react with the active site cysteine of these enzymes. It is primarily used in biochemical assays to study enzyme kinetics and inhibition, and as a scaffold in the development of therapeutic agents, particularly in oncology and neurobiology.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Some suppliers suggest storage at 2-8°C is also acceptable for shorter periods. Once reconstituted in a solvent, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Solutions of the compound, especially in DMSO, are less stable than the solid form and should be used as fresh as possible.
Q3: What is the expected purity of commercially available this compound?
Commercially available this compound typically has a purity of 95% or higher. It is crucial to consider this purity level when preparing solutions of a specific concentration for sensitive assays.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving the lyophilized this compound powder.
Answer:
The solubility of peptides is highly dependent on their amino acid sequence and the chosen solvent. This compound contains both hydrophobic (Phenylalanine) and hydrophilic (Glycine) residues.
Troubleshooting Steps:
-
Initial Solvent Choice: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.
-
Organic Solvents: If solubility in water is limited, try using a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to first dissolve the peptide. Once dissolved, you can slowly add this stock solution to your aqueous buffer with gentle vortexing. Be mindful that high concentrations of organic solvents can interfere with biological assays.
-
pH Adjustment: The overall charge of the peptide can influence its solubility. Since Gly-Phe-Gly has a free N-terminus and no acidic or basic side chains, its charge will be dependent on the pH of the solution. If you are still facing solubility issues in your buffer, a slight adjustment of the pH might help.
-
Sonication: Gentle sonication can aid in the dissolution of the peptide. However, avoid excessive sonication as it can lead to degradation.
Solvent Compatibility Table:
| Solvent | Suitability | Notes |
| Water | Moderate | May require pH adjustment or sonication. |
| DMSO | High | Use minimal volume; can be toxic to cells at higher concentrations. |
| DMF | High | Similar to DMSO; check compatibility with your assay. |
| Acetonitrile | Moderate | Primarily used for HPLC mobile phases. |
| Ethanol/Methanol | Low | Generally not recommended for initial solubilization. |
Analytical & Purity Issues
Problem: My HPLC analysis of this compound shows multiple peaks, even for a freshly prepared sample.
Answer:
This is a common observation for peptide aldehydes. The aldehyde group can exist in equilibrium with its hydrated form (a gem-diol) and, in the presence of alcohol-containing solvents (like methanol), can form a hemiacetal. These different species can have distinct retention times in reverse-phase HPLC, leading to the appearance of multiple peaks.[1]
Troubleshooting Steps:
-
Mobile Phase Composition: Ensure your mobile phase is free of any alcohol contaminants if you wish to minimize hemiacetal formation.
-
Temperature Control: The equilibrium between the different forms can be temperature-dependent. Maintaining a constant column temperature can help in achieving reproducible chromatograms.
-
Peak Identification: Use mass spectrometry (LC-MS) to identify the species corresponding to each peak. The aldehyde, gem-diol (M+18), and hemiacetal (e.g., M+32 for methanol) will have different mass-to-charge ratios.
-
Data Analysis: For quantification, you may need to integrate the areas of all peaks corresponding to the different forms of the compound.
Equilibrium of Peptide Aldehyde Forms:
Inconsistent Experimental Results
Problem: I am observing high variability in my enzyme inhibition assay results.
Answer:
Inconsistent results in enzyme inhibition assays can stem from several factors related to the inhibitor, the enzyme, or the assay conditions.
Troubleshooting Steps:
-
Inhibitor Stability: As mentioned, this compound solutions can have limited stability. Prepare fresh dilutions of your inhibitor from a stock solution for each experiment. Avoid using old solutions.
-
Off-Target Effects (Metal Chelation): Semicarbazones are known to be metal-chelating agents. If your enzyme of interest is a metalloprotease or requires metal ions as cofactors, the semicarbazone moiety could be chelating these ions, leading to non-specific inhibition.
-
Control Experiment: Perform a control experiment with a structurally similar peptide that lacks the semicarbazone group to see if the effect is specific.
-
Metal Supplementation: In some cases, adding a slight excess of the required metal ion to the assay buffer can mitigate the chelation effect.
-
-
Assay Conditions: Ensure that the pH and temperature of your assay are optimal and stable. Small fluctuations can significantly impact enzyme activity and inhibitor binding.
-
Enzyme Purity and Activity: Verify the activity of your enzyme stock. Repeated freeze-thaw cycles or improper storage can lead to a loss of enzyme activity.
Potential Off-Target Interaction Pathway:
Experimental Protocols
General Protocol for a Cathepsin B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Cathepsin B using a fluorogenic substrate.
Materials:
-
Human Liver Cathepsin B (active)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM DTT
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)
-
Inhibitor: this compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation:
-
Prepare a working solution of Cathepsin B in the Activation Buffer.
-
Incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of desired final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and substrate (no enzyme).
-
Control wells (100% activity): Add activated enzyme and Assay Buffer (with the same percentage of DMSO as the inhibitor wells).
-
Inhibitor wells: Add activated enzyme and the desired concentration of the inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate (Z-Arg-Arg-AMC) to all wells to initiate the reaction. The final concentration should be at or below the Km for the substrate.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. Take readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Inhibition Assay:
Safety and Disposal
Q4: How should I dispose of waste containing this compound?
Aldehyde-containing waste may be classified as hazardous depending on local regulations. It is recommended to use a commercially available aldehyde neutralizing agent before disposal. These agents typically crosslink and neutralize the aldehyde, rendering it non-hazardous. Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols. Do not dispose of untreated aldehyde waste down the drain.
References
Ensuring reproducibility in experiments with Gly-Phe-Gly-Aldehyde semicarbazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Gly-Phe-Gly-Aldehyde semicarbazone.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments.
Question: I am having trouble dissolving the lyophilized this compound powder. What is the recommended procedure?
Answer: The solubility of peptides and their derivatives can be challenging. Here is a systematic approach to solubilizing this compound:
-
Initial Assessment: First, try to dissolve a small amount of the peptide in sterile, distilled water.[1][2] Based on its structure (Gly-Phe-Gly), the peptide has both hydrophobic (Phenylalanine) and hydrophilic (Glycine) residues.
-
Solvent Selection:
-
If solubility in water is limited, assess the overall charge of the peptide. At neutral pH, the free N-terminus provides a positive charge, and the C-terminal aldehyde is neutral. The semicarbazone group is weakly basic. Therefore, the peptide is likely to be slightly basic.
-
For basic peptides, dissolving in a dilute acidic solution, such as 10% acetic acid, can improve solubility.[2]
-
If the peptide remains insoluble, organic solvents can be used. Start with a small amount of dimethyl sulfoxide (DMSO), and then slowly add this solution to your aqueous buffer with vigorous stirring.[3] A final DMSO concentration of 0.5% is generally well-tolerated by most cell cultures.[3]
-
-
Aids to Dissolution: Sonication can help break up aggregates and enhance solubility.[4][5] Gentle warming may also be effective, but avoid excessive heat as it can lead to degradation.[1]
-
Important Considerations:
-
Always start with a small test amount of the peptide before dissolving the entire stock.[1][5]
-
Use sterile buffers and solvents to prevent contamination.[1]
-
For peptides containing sensitive residues (though not dominant in this sequence), using oxygen-free solvents is recommended to prevent oxidation.[1]
-
Question: My compound seems to lose activity over time in solution. How should I store it to ensure stability?
Answer: Peptides, especially those with reactive groups like aldehydes, can be unstable in solution. Proper storage is crucial for maintaining the integrity and activity of this compound.
-
Lyophilized Form: For long-term storage, keep the compound as a lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[6][7][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][9]
-
In Solution: Storing peptides in solution for extended periods is not recommended.[9] If you must store it in solution:
-
Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][8]
-
Store the aliquots at -20°C or, for longer-term storage, at -80°C.[6][8]
-
The stability of peptides in solution is pH-dependent. A slightly acidic pH (around 5-6) is often optimal for storage.[8]
-
For short-term use (a few days), the solution may be stored at 4°C, but this depends on the specific stability of the compound in your buffer.[7][8]
-
Question: I am observing inconsistent results in my enzyme inhibition assay. What are the potential sources of error?
Answer: Inconsistent results in enzyme inhibition assays can arise from several factors. Here is a checklist of potential issues to troubleshoot:
-
Enzyme Stability and Concentration: Ensure your enzyme is active and used at a consistent concentration. Enzymes can be unstable, so keep them on ice and prepare fresh dilutions for each experiment.[10] An incorrect enzyme concentration can lead to reaction rates that are too fast or too slow to measure accurately.[3][10]
-
Inhibitor Preparation: Inaccurate serial dilutions of the inhibitor are a common source of error. Use calibrated pipettes and prepare fresh dilutions for each experiment.
-
Pre-incubation Time: For some inhibitors, especially those that are slow-binding or reversible covalent inhibitors, a pre-incubation step with the enzyme before adding the substrate is necessary to reach equilibrium.[10] Ensure this time is consistent across all experiments.
-
Assay Conditions: Maintain consistent temperature and pH throughout the assay, as enzyme activity is highly sensitive to these parameters.[3][10]
-
Controls: Always include proper controls:
-
A "no inhibitor" control to measure the uninhibited enzyme activity (100% activity).
-
A "no enzyme" control to check for background signal from the substrate or inhibitor.[11]
-
-
Plate Effects: If using a microplate reader, be aware of potential "edge effects" where evaporation can alter concentrations in the outer wells.[3] Using a plate sealer and ensuring even filling of wells can mitigate this.
Frequently Asked Questions (FAQs)
What is the likely mechanism of action for this compound as a protease inhibitor?
Peptide aldehydes are a well-established class of reversible, covalent inhibitors of cysteine and serine proteases.[12] The aldehyde group acts as an electrophilic "warhead" that is attacked by the nucleophilic residue in the enzyme's active site (e.g., the thiol group of cysteine or the hydroxyl group of serine). This forms a reversible covalent bond, typically a hemithioacetal or hemiacetal, which inactivates the enzyme. The semicarbazone group is thought to act as a protecting group for the reactive aldehyde, potentially improving stability and pharmacokinetic properties. It is believed that under assay conditions or in vivo, the semicarbazone may hydrolyze to release the active aldehyde form.
How do I determine the potency of this compound as an enzyme inhibitor?
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[13] The Ki is a measure of the binding affinity of the inhibitor to the enzyme.[14]
To determine the IC50, you would perform an enzyme inhibition assay with a fixed concentration of enzyme and substrate and a range of inhibitor concentrations. The resulting data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined from the dose-response curve.[8][13] The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.[14]
What are typical IC50 values for tripeptide aldehyde inhibitors?
The IC50 values for peptide aldehyde inhibitors can vary widely depending on the specific peptide sequence, the target enzyme, and the assay conditions. For example, a study on tripeptidyl aldehyde inhibitors of the SARS-CoV-2 main protease (Mpro) reported IC50 values ranging from the low nanomolar to the micromolar range.[7] This indicates that these compounds can be highly potent.
Quantitative Data
The following table presents representative IC50 values for a series of tripeptidyl aldehyde inhibitors against the SARS-CoV-2 main protease, illustrating the expected range of potency for compounds structurally related to this compound.
| Inhibitor | P3 Residue | P2 Residue | P1 Residue Analogue | IC50 (nM)[7] |
| MPI11 | Val | Ala | β-(S-2-oxopyrrolidin-3-yl)-alanine | 10.3 |
| MPI12 | Val | Gln | β-(S-2-oxopyrrolidin-3-yl)-alanine | 12.0 |
| MPI13 | Val | Leu | β-(S-2-oxopyrrolidin-3-yl)-alanine | 4.8 |
| MPI14 | Val | Phe | β-(S-2-oxopyrrolidin-3-yl)-alanine | 5.6 |
| MPI16 | Ala | Leu | β-(S-2-oxopyrrolidin-3-yl)-alanine | 170 |
| MPI17 | Phe | Leu | β-(S-2-oxopyrrolidin-3-yl)-alanine | 140 |
Experimental Protocols
Protocol 1: Determination of IC50 for a Protease Inhibitor
This protocol outlines a general procedure for determining the IC50 value of this compound against a target protease using a fluorogenic substrate.
Materials:
-
Target Protease
-
This compound
-
Fluorogenic peptide substrate for the target protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate cofactors)
-
DMSO (for inhibitor stock solution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested (e.g., from 100 µM to 1 nM).
-
Prepare Enzyme Solution: Dilute the target protease in assay buffer to the desired working concentration. This concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Prepare Substrate Solution: Dilute the fluorogenic substrate in assay buffer to its working concentration (typically at or below its Km value).
-
Assay Setup:
-
In a 96-well plate, add a small volume of each inhibitor dilution (e.g., 10 µL).
-
Include a "no inhibitor" control (10 µL of assay buffer with the same final DMSO concentration as the inhibitor wells).
-
Include a "no enzyme" blank (assay buffer only).
-
Add the enzyme solution (e.g., 80 µL) to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" blank to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Caption: Inhibition of the NF-κB pathway by a protease inhibitor.
Caption: Caspase activation pathways and points of inhibition.
References
- 1. biocat.com [biocat.com]
- 2. biobasic.com [biobasic.com]
- 3. youtube.com [youtube.com]
- 4. jpt.com [jpt.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. A multi-pronged evaluation of aldehyde-based tripeptidyl main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. researchgate.net [researchgate.net]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Peptide Aldehyde Semicarbazone Inhibitors for Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peptide Aldehyde Semicarbazones
Peptide aldehyde semicarbazones belong to a class of reversible, covalent inhibitors that show significant promise in targeting cysteine proteases. These enzymes, characterized by a cysteine residue in their active site, play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention in oncology, neurobiology, and infectious diseases. The inhibitory activity of peptide aldehydes and their derivatives stems from the electrophilic nature of the aldehyde group, which readily reacts with the nucleophilic thiol of the active site cysteine to form a stable, yet reversible, hemithioacetal adduct. The semicarbazone modification of the aldehyde is thought to enhance stability and modulate pharmacokinetic properties.
Mechanism of Action: Targeting the Catalytic Cysteine
The fundamental mechanism of inhibition for peptide aldehyde inhibitors involves a direct interaction with the catalytic machinery of the target cysteine protease. The peptide backbone of the inhibitor guides it to the enzyme's active site, where the aldehyde "warhead" is positioned for nucleophilic attack by the deprotonated thiol group of the active site cysteine residue. This results in the formation of a tetrahedral hemithioacetal intermediate, which effectively blocks the enzyme's catalytic activity. The reversibility of this covalent bond is a key feature of this inhibitor class.
Caption: Cysteine protease inhibition by a peptide aldehyde.
Comparative Inhibitory Activity
While quantitative data for Gly-Phe-Gly-Aldehyde semicarbazone remains elusive, we can draw comparisons with other well-characterized peptide aldehyde and related inhibitors of cathepsins, a prominent family of cysteine proteases. The following table summarizes the inhibitory constants (K_i and IC_50) for several peptide-based inhibitors against Cathepsin B and Cathepsin L. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Inhibitor Class | K_i (nM) | IC_50 (nM) | Reference |
| Z-Phe-Ala-CHO | Cathepsin B | Peptide Aldehyde | - | - | [1] |
| Leupeptin (Ac-Leu-Leu-Arg-al) | Cathepsin B | Peptide Aldehyde | - | - | [1] |
| Z-Phe-Tyr(OBut)-COCHO | Cathepsin L | Peptidyl α-keto-β-aldehyde | 0.6 | - | |
| Z-Phe-Phe-CHO | Cathepsin L | Peptide Aldehyde | - | 0.74 | |
| Z-Phe-Arg-AMC | Cathepsin B | Fluorogenic Substrate | - | - |
Data for Z-Phe-Ala-CHO and Leupeptin against Cathepsin B indicates competitive reversible inhibition, though specific high-potency values were not provided in the reference. Z-Phe-Arg-AMC is a substrate used to measure enzyme activity, not an inhibitor.
Experimental Protocols
The determination of inhibitory constants such as K_i and IC_50 is crucial for evaluating the potency and efficacy of enzyme inhibitors. Below is a generalized experimental workflow for assessing the inhibition of cysteine proteases by peptide aldehydes.
In Vitro Enzyme Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC_50) and to calculate the inhibition constant (K_i).
Materials:
-
Purified cysteine protease (e.g., Cathepsin B or L)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin B)
-
Peptide aldehyde inhibitor (e.g., this compound)
-
Assay buffer (e.g., Sodium acetate buffer, pH 5.5, containing DTT and EDTA)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: The cysteine protease is typically activated by pre-incubation in the assay buffer containing a reducing agent like DTT.
-
Inhibitor Preparation: A serial dilution of the peptide aldehyde inhibitor is prepared in the assay buffer.
-
Incubation: The activated enzyme is incubated with varying concentrations of the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the progress curves. The percentage of inhibition is determined for each inhibitor concentration relative to a control without the inhibitor. The IC_50 value is then calculated by fitting the data to a dose-response curve. The K_i value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound represents a potentially valuable tool in the study of cysteine proteases due to its classification as a peptide aldehyde derivative. While direct experimental data on its inhibitory potency is currently lacking in the accessible scientific literature, the established mechanism of action for this class of compounds provides a strong rationale for its function. By comparing the structural features of this compound with those of known potent peptide aldehyde inhibitors, researchers can infer its potential as a targeted inhibitor. Further experimental validation is necessary to quantify its specific activity against various cysteine proteases and to fully understand its therapeutic potential. The protocols and comparative data presented in this guide offer a framework for such future investigations.
References
Validating the In Vitro Targets of Gly-Phe-Gly-Aldehyde Semicarbazone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of Gly-Phe-Gly-Aldehyde semicarbazone, a peptide-based compound with potential applications in enzyme inhibition studies.[1][2] Given its structure, this compound is hypothesized to be an inhibitor of cysteine proteases, particularly those of the cathepsin family. This document outlines the rationale for this targeting, compares its potential activity with known inhibitors, and provides detailed experimental protocols for its validation.
Introduction to this compound and its Putative Targets
This compound is a synthetic peptide derivative.[3] Compounds of this class, specifically peptide aldehyde semicarbazones, are often designed as inhibitors of proteases. The semicarbazone group is typically employed to improve the drug-like properties of the parent aldehyde, such as solubility and stability. It is widely understood that in a biological system, the semicarbazone may act as a prodrug, undergoing hydrolysis to release the highly reactive aldehyde, which is the active inhibitory agent.
The primary targets for such peptide-based inhibitors are cysteine proteases, a class of enzymes crucial in various physiological and pathological processes, including protein turnover, immune response, and cancer progression. Among these, the cathepsin family (e.g., Cathepsin B, K, and L) are well-established targets for therapeutic intervention.
Comparative Analysis of Cysteine Protease Inhibitors
To objectively evaluate the potential efficacy of this compound, it is essential to compare it against well-characterized inhibitors of the same target class. While specific inhibitory concentrations for this compound are not publicly available, we can establish a baseline for comparison using known inhibitors with similar scaffolds.
A relevant comparator is SB 412515 , a reversible peptidyl aldehyde inhibitor of Cathepsin L. Its established inhibitory constants (IC50) provide a benchmark for the potency and selectivity that can be expected from a peptide-based inhibitor. Other classes of inhibitors, such as peptidyl ketones and nitriles, also serve as important points of comparison.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the inhibitory activity of selected compounds against key cysteine proteases. This table serves as a template for the data that should be generated for this compound to characterize its inhibitory profile.
| Inhibitor | Target Protease | IC50 / Ki (nM) | Compound Class |
| This compound | Cathepsin B | Data not available | Peptide Semicarbazone |
| Cathepsin K | Data not available | ||
| Cathepsin L | Data not available | ||
| SB 412515 (Peptide Aldehyde) | Cathepsin L | 0.85 | Peptide Aldehyde |
| Cathepsin B | 85.1 | ||
| Calpain II | 184 | ||
| Peptidyl Ketones (General) | Cathepsin B | Variable | Peptidyl Ketone |
| Balicatib (Peptidic Nitrile) | Cathepsin K | 1.4 | Peptidic Nitrile |
| Cathepsin B | >6,720 | ||
| Cathepsin L | >700 | ||
| Cathepsin S | >91,000 |
Mandatory Visualizations
Signaling Pathway: Cathepsin K in Bone Resorption
Caption: Role of Cathepsin K in osteoclast-mediated bone resorption.
Experimental Workflow: In Vitro Cathepsin Inhibition Assay
Caption: Workflow for a fluorometric in vitro cathepsin inhibition assay.
Logical Relationship: Comparative Validation
Caption: Logical framework for comparing inhibitors.
Experimental Protocols
The following are generalized protocols for fluorometric in vitro inhibition assays for Cathepsins B, K, and L, based on commercially available kits and published methodologies.
General Reagent Preparation
-
Assay Buffer: Typically a buffer at a pH optimal for the specific cathepsin (e.g., MES or Sodium Acetate buffer for acidic cathepsins). The buffer is often supplemented with a reducing agent like DTT and a chelating agent like EDTA.
-
Enzyme Stock: Recombinant human Cathepsin B, K, or L should be diluted to the desired working concentration in chilled assay buffer immediately before use.
-
Substrate Stock: A fluorogenic peptide substrate (e.g., Z-FR-AMC for Cathepsin L and B, or Z-LR-AFC for Cathepsin K) is dissolved in DMSO to create a concentrated stock solution. This is then diluted in assay buffer to the final working concentration.
-
Inhibitor Solutions: Prepare a stock solution of this compound and comparator inhibitors in DMSO. Create a series of dilutions at concentrations 10-fold higher than the desired final concentrations in the assay.
In Vitro Inhibition Assay Protocol (96-well plate format)
-
Enzyme Preparation: For each well, prepare a 50 µL solution containing the appropriate concentration of the target cathepsin enzyme in the corresponding assay buffer.
-
Inhibitor Addition:
-
To the "Test Inhibitor" wells, add 10 µL of the diluted test inhibitor solutions.
-
To the "Positive Control" (uninhibited enzyme) wells, add 10 µL of the assay buffer containing the same concentration of DMSO as the inhibitor wells.
-
To the "Inhibitor Control" wells, add 10 µL of a known inhibitor for the target cathepsin.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of the prepared substrate solution to each well to bring the total volume to 100 µL. Mix thoroughly.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 370/460 nm for AMC or 400/505 nm for AFC).
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
By following this guide, researchers can systematically validate the in vitro targets of this compound and objectively compare its performance against established inhibitors in the field.
References
A Comparative Guide to Semicarbazone Derivatives in Research: Focus on Gly-Phe-Gly-Aldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gly-Phe-Gly-Aldehyde semicarbazone and other semicarbazone derivatives, which are of significant interest in biomedical research and drug development. Semicarbazones are a class of compounds known for their wide range of biological activities, including roles as enzyme inhibitors. This document summarizes key performance data, outlines experimental protocols for their evaluation, and illustrates their mechanism of action within relevant biological pathways.
Performance Comparison of Semicarbazone Derivatives
Semicarbazone derivatives have been extensively studied as inhibitors of various enzymes, particularly proteases. Their efficacy is often attributed to the semicarbazone moiety, which can interact with the active sites of these enzymes. The peptide-based semicarbazones, such as this compound, are of particular interest due to their potential for increased specificity towards protease targets.
The following table summarizes the inhibitory concentrations (IC50) of various semicarbazone derivatives against different enzyme targets, illustrating the comparative potency.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| Pyrazole-phenyl semicarbazones | Yeast α-glucosidase | 65.1 - 695.0 | [2] |
| 1-(3-fluorobenzylidene)semicarbazide | Urease | 0.52 | ResearchGate |
| Peptide-semicarbazones (e.g., from Z-Trp-Trp-Phe-aldehyde) | Human Proteasome (chymotryptic activity) | Nanomolar range | [1] |
| This compound | Cysteine Proteases (e.g., Calpain) | Data not available |
Note: The data for peptide-semicarbazones suggests a potentially higher potency for this class of compounds against protease targets compared to non-peptidic derivatives against other enzymes.
Mechanism of Action: Inhibition of Cysteine Proteases
Peptide aldehydes and their semicarbazone derivatives are known to be effective inhibitors of cysteine proteases, such as calpains. The inhibitory mechanism involves the formation of a reversible covalent bond between the aldehyde or semicarbazone group and the active site cysteine residue of the protease. Specifically, the aldehyde forms a hemithioacetal with the thiol group of the cysteine. This interaction blocks the substrate-binding site and inactivates the enzyme.
The peptide backbone of inhibitors like this compound plays a crucial role in conferring specificity, allowing the inhibitor to bind to the substrate recognition sites of the target protease, thereby increasing the efficiency and selectivity of inhibition.
Experimental Protocols
Synthesis of Semicarbazone Derivatives
The general synthesis of semicarbazones involves the condensation reaction between a ketone or an aldehyde with a semicarbazide.
General Protocol for Semicarbazone Synthesis:
-
Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of semicarbazide hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Reflux the mixture for a specified period (typically 1-4 hours), monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to allow the semicarbazone product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.
For peptide-semicarbazones like this compound, the synthesis would start from the corresponding peptide aldehyde.
Calpain Activity Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of semicarbazone derivatives against calpain, a cysteine protease.
Materials:
-
Purified calpain enzyme
-
Calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
Test compounds (semicarbazone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the calpain enzyme. Include wells with a known calpain inhibitor as a positive control and wells with the solvent as a negative control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the negative control and plot it against the inhibitor concentration to calculate the IC50 value.
Conclusion
This compound and related peptide-semicarbazones represent a promising class of enzyme inhibitors, potentially offering high potency and selectivity, particularly against cysteine proteases. While direct comparative data for this compound is currently limited, the available information on analogous compounds suggests a strong potential for its application in research and drug development. The provided experimental protocols offer a framework for the synthesis and evaluation of these compounds, and the illustrated mechanism of action provides a basis for understanding their biological effects. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a comprehensive comparative profile against other semicarbazone derivatives.
References
Comparative Cross-Reactivity Analysis of Peptide Aldehyde Protease Inhibitors
Disclaimer: Direct experimental data for "Gly-Phe-Gly-Aldehyde semicarbazone" is not available in the public domain. This guide uses the well-characterized peptide aldehyde, MG132 (Z-Leu-Leu-Leu-al) , as a representative compound to illustrate the principles and methodologies of a cross-reactivity comparison. The data and pathways presented are for MG132 and its common alternatives.
This guide provides a comparative analysis of MG132, a potent peptide aldehyde inhibitor of the proteasome, against other common protease inhibitors. The objective is to evaluate its cross-reactivity profile and provide researchers with supporting data and methodologies to assess inhibitor selectivity.
Quantitative Inhibitor Performance
The inhibitory activity of peptide aldehydes and other protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) against a panel of target and off-target proteases. Lower values indicate higher potency.
Table 1: Comparative Inhibitory Activity (IC₅₀/Kᵢ) of Protease Inhibitors
| Compound | Primary Target | Primary Target IC₅₀/Kᵢ | Off-Target Protease | Off-Target IC₅₀/Kᵢ |
| MG132 | 26S Proteasome (Chymotrypsin-like activity) | 4 nM (Kᵢ)[1], 100 nM (IC₅₀)[2][3] | Calpain | 1.2 µM (IC₅₀)[2][3] |
| Cathepsin B | Potent Inhibition[4] | |||
| Cathepsin L | Potent Inhibition[4] | |||
| Cathepsin D/E (Aspartyl Proteases) | Potent Inhibition (IC₅₀ ~5-9 nM in lysate)[4] | |||
| SARS-CoV-2 Mpro | 7.4 µM (IC₅₀)[5] | |||
| Bortezomib (PS-341) | 26S Proteasome (Chymotrypsin-like activity) | ~0.6 nM (Kᵢ) | Calpains | Less potent inhibition vs. MG132[6] |
| Cathepsins | Less potent inhibition vs. MG132[6] | |||
| Leupeptin | Serine/Cysteine/Threonine Proteases | Varies by target | Trypsin | 3.5 nM (Kᵢ)[7] |
| Cathepsin B | 4.1 nM (Kᵢ)[7] | |||
| Plasmin | 3.4 nM (Kᵢ)[7] | |||
| α-Chymotrypsin | No inhibition[8] |
Note: Peptide aldehydes like MG132 are known to have broader reactivity compared to other classes of proteasome inhibitors, such as the boronate-based Bortezomib, which shows higher selectivity.[6]
Experimental Protocols
Assessing inhibitor cross-reactivity requires standardized biochemical assays. Below is a general protocol for determining the selectivity of an inhibitor against various protease targets.
Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate Method)
1. Objective: To determine the IC₅₀ value of an inhibitor against a panel of proteases (e.g., 20S proteasome subunits, calpains, cathepsins).
2. Materials:
-
Purified recombinant proteases.
-
Specific fluorogenic peptide substrates for each protease (e.g., Suc-LLVY-AMC for proteasome chymotrypsin-like activity).
-
Test inhibitor (e.g., MG132) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer (specific to the protease, e.g., Tris-HCl based buffer).
-
96-well black microplates.
-
Fluorescence microplate reader.
3. Procedure: a. Prepare a serial dilution of the test inhibitor in assay buffer. b. In each well of the 96-well plate, add the purified protease enzyme solution. c. Add the various concentrations of the inhibitor to the wells. Include a control well with solvent only (no inhibitor). d. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme. e. To initiate the reaction, add the specific fluorogenic substrate to each well. f. Immediately place the plate in a fluorescence microplate reader. g. Record the increase in fluorescence over time at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC). The rate of substrate cleavage is proportional to the enzyme activity. h. Calculate the initial reaction velocity (V) for each inhibitor concentration.
4. Data Analysis: a. Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition for each concentration. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC₅₀ value.
5. Cross-Reactivity Assessment: Repeat the assay for a panel of different proteases to generate a selectivity profile, as shown in Table 1.
Signaling Pathways and Experimental Workflows
A. Ubiquitin-Proteasome System (UPS) and Inhibition
The primary mechanism of action for MG132 is the inhibition of the 26S proteasome, a critical component of the Ubiquitin-Proteasome System (UPS).[9] This pathway is responsible for the degradation of most short-lived and misfolded proteins, which are first tagged with a polyubiquitin chain.[10][11]
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by MG132.
B. Downstream Consequences of Proteasome Inhibition
Inhibiting the proteasome prevents the degradation of key regulatory proteins, impacting multiple downstream signaling pathways. A notable example is the NF-κB pathway, where the inhibitor IκB is normally degraded by the proteasome to release and activate NF-κB. MG132 treatment blocks IκB degradation, leading to the suppression of NF-κB activation.[9][12]
References
- 1. MG132 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 4. MG-132 is a broad-spectrum cysteine and aspartyl protease inhibitor [escholarship.org]
- 5. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro) and Human Cathepsin-L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasomal inhibition potentiates drugs targeting DNA topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leupeptin - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. invivogen.com [invivogen.com]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Preventive and Therapeutic Effects of MG132 by Activating Nrf2-ARE Signaling Pathway on Oxidative Stress-Induced Cardiovascular and Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Peptide-Based Calpain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The specific compound Gly-Phe-Gly-Aldehyde semicarbazone is a peptidic structure suggestive of a protease inhibitor. While detailed in vivo studies for this exact molecule are not extensively documented in publicly available literature, it represents a class of compounds known as peptide aldehyde inhibitors, which are frequently investigated as inhibitors of calpains. Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's, ischemic injury, and muscular dystrophy.[1][2][3] This guide provides a comparative overview of the in vivo validation of peptide-based calpain inhibitors, using data from representative compounds to illustrate the experimental approaches and therapeutic potential of this class.
Mechanism of Action: Calpain Activation and Inhibition
Under normal physiological conditions, intracellular calcium levels are low, and calpains remain largely inactive.[2] Pathological insults, such as excitotoxicity or ischemia, can lead to a massive influx of calcium ions (Ca2+).[2][4] This rise in intracellular Ca2+ triggers the activation of calpains, which then cleave a wide range of cellular proteins, including cytoskeletal components (e.g., spectrin), signaling molecules, and receptors.[2][5] This unregulated proteolysis disrupts cellular function, leading to synaptic dysfunction, neurodegeneration, and cell death.[2][3]
Peptide aldehyde inhibitors typically function by targeting the active site of the enzyme. The aldehyde group forms a reversible covalent bond with the active site cysteine residue of the protease, mimicking the transition state of substrate binding and thereby blocking its catalytic activity.[6][7]
Below is a diagram illustrating the calpain activation signaling pathway and the point of intervention for inhibitors.
Comparative Analysis of Calpain Inhibitors
While peptide aldehydes are a major class of calpain inhibitors, other structural classes have been developed to improve properties like selectivity and cell permeability. These include non-peptidic small molecules and inhibitors that target allosteric sites rather than the active site.[4][8]
The following table summarizes in vivo data from various experimental calpain inhibitors, providing a benchmark for evaluating new compounds like this compound.
| Inhibitor Class | Representative Compound | Animal Model | Key In Vivo Finding | Reference |
| Peptide Aldehyde | MDL28170 | Trypanosoma cruzi Infection | Arrested parasite growth with an IC50 of ~32-37 µM. | [9] |
| Peptide Aldehyde | MG132 | (Proteasome Inhibition Focus) | Potent and selective proteasome inhibitor, often used as a benchmark. | [6] |
| Cysteine Protease Inhibitor | E64 | APP/PS1 Mouse (Alzheimer's) | Restored normal synaptic function and improved spatial working memory. | [3] |
| Selective Calpain Inhibitor | BDA-410 | APP/PS1 Mouse (Alzheimer's) | Improved spatial-working and associative fear memory without altering amyloid load. | [10] |
| Allosteric Inhibitor | PD150606 | (Various) | Interacts with the calcium-binding site, offering a different mechanism of inhibition. | [4][8] |
Experimental Protocols for In Vivo Validation
Validating the efficacy of a calpain inhibitor in vivo involves a multi-step process, from initial compound administration to behavioral and biochemical analysis.
Key Experimental Methodologies
1. Animal Model of Neurodegeneration (e.g., APP/PS1 Mouse Model of Alzheimer's Disease)
-
Objective: To test the therapeutic efficacy of the inhibitor in a model that recapitulates aspects of human disease pathology.
-
Protocol: Transgenic mice (e.g., APP/PS1) and wild-type littermates are used.[3][10] The inhibitor (e.g., BDA-410) or vehicle is administered systemically (e.g., intraperitoneal injection) over a defined period. Behavioral tests are conducted to assess cognitive functions like spatial and associative memory.[10]
2. Assessment of Calpain Activity via Spectrin Cleavage
-
Objective: To directly measure the inhibition of calpain activity in brain tissue. Spectrin is a well-established substrate for calpain, and its cleavage product (a ~145-150 kDa fragment) is a reliable marker of calpain activation.[5][11]
-
Protocol:
-
Following treatment and behavioral testing, animals are euthanized, and brain tissue (e.g., hippocampus) is rapidly dissected and homogenized.[5]
-
Total protein is extracted, and concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western Blotting).
-
The membrane is probed with antibodies specific to spectrin breakdown products (BDPs).
-
A decrease in the ~145 kDa spectrin fragment in inhibitor-treated animals compared to vehicle-treated controls indicates successful in vivo calpain inhibition.[5]
-
3. Behavioral Analysis (e.g., Spatial Working Memory)
-
Objective: To determine if calpain inhibition translates to functional cognitive improvement.
-
Protocol (Y-Maze Spontaneous Alternation):
-
A Y-shaped maze with three identical arms is used.
-
A mouse is placed in one arm and allowed to explore freely for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An "alternation" is defined as entering a different arm in each of three consecutive entries.
-
The percentage of spontaneous alternation is calculated. An increase in this percentage in treated animals suggests an improvement in spatial working memory.[10]
-
Conclusion
The in vivo validation of peptide aldehydes like this compound hinges on demonstrating both target engagement and functional therapeutic outcomes. The established link between calpain overactivation and neurodegeneration provides a strong rationale for this therapeutic strategy.[2] Efficacy is demonstrated by showing that administration of the inhibitor reduces the biochemical markers of calpain activity, such as spectrin cleavage, and leads to measurable improvements in cognitive or functional outcomes in relevant disease models.[3][5] While challenges in developing selective and bioavailable calpain inhibitors remain, the promising preclinical results of compounds like BDA-410 and E64 highlight the significant potential of this therapeutic approach.[2][3][10] Future studies on novel peptide aldehydes should focus on rigorous in vivo validation, including pharmacokinetic and toxicological assessments, to advance these promising compounds toward clinical application.
References
- 1. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 3. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide aldehydes as inhibitors of HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Proteolytic inhibitors as alternative medicines to treat trypanosomatid-caused diseases: experience with calpain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calpain Inhibitors in Models of Alzheimer’s Disease – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 11. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cathepsin K Inhibition: Analyzing Peptide Aldehydes Against Modern Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic data for peptide aldehyde inhibitors, specifically focusing on the conceptual framework of Gly-Phe-Gly-Aldehyde semicarbazone, and contrasts their performance with leading alternative inhibitors of Cathepsin K. All experimental data is presented in standardized tables, and detailed methodologies are provided to ensure reproducibility.
Introduction to Cathepsin K and Its Inhibition
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. It plays a critical role in degrading Type I collagen, the primary protein component of the bone matrix.[1][2] This function makes Cathepsin K a prime therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. The inhibition of Cathepsin K is a well-established strategy to reduce bone resorption while having a lesser effect on bone formation, offering a potential advantage over other anti-resorptive therapies.[3]
Peptide aldehydes represent a class of reversible, covalent inhibitors that mimic the transition state of substrate hydrolysis in the active site of cysteine proteases. The aldehyde warhead forms a thiohemiacetal adduct with the catalytic cysteine residue (Cys25) in the enzyme's active site. This compound is a derivative of this class, where the semicarbazone group acts as a prodrug, which, upon hydrolysis, releases the active aldehyde inhibitor. This modification can improve solubility and pharmacokinetic properties.
This guide compares the inhibitory potency of a representative peptide aldehyde against two well-characterized, clinically studied Cathepsin K inhibitors with different chemical scaffolds: Odanacatib (a nitrile-based inhibitor) and Balicatib (a peptidic nitrile).
Comparative Kinetic Data of Cathepsin K Inhibitors
The following table summarizes the key kinetic parameters for a representative potent peptide aldehyde inhibitor and two leading alternative inhibitors against human Cathepsin K. Due to the absence of publicly available kinetic data for the specific Gly-Phe-Gly-Aldehyde, we are using data for Cbz-Leu-Leu-Leu-H, a structurally similar and highly potent tripeptide aldehyde inhibitor, as a representative of its class.[4]
| Inhibitor Class | Compound Name | Target Enzyme | Ki (nM) | IC50 (nM) | Inhibition Mechanism |
| Peptide Aldehyde | Cbz-Leu-Leu-Leu-H | Human Cathepsin K | 1.4 (Ki,app)[4] | 20 (in FRLB assay)[4] | Reversible Covalent |
| Nitrile-Based | Odanacatib | Human Cathepsin K | - | 0.2[5] | Reversible Covalent |
| Peptidic Nitrile | Balicatib | Human Cathepsin K | - | 1.4[3][5] | Reversible Covalent |
Note: Ki,app (apparent inhibition constant) for Cbz-Leu-Leu-Leu-H was determined through in vitro enzyme inhibition assays. The IC50 value was determined in a fetal rat long bone (FRLB) organ culture assay, which measures the inhibition of bone resorption.
Mechanism of Action and Signaling Pathway
Cathepsin K's primary role in bone resorption is regulated by the RANKL signaling pathway, which is crucial for osteoclast differentiation and activation. The diagram below illustrates the general mechanism of peptide aldehyde inhibition and the signaling pathway leading to Cathepsin K expression.
The aldehyde inhibitor (I) first forms a reversible, non-covalent Michaelis complex (E·I) with the Cathepsin K enzyme (E). Subsequently, the aldehyde's carbonyl group is attacked by the active site cysteine, forming a covalent but still reversible thiohemiacetal adduct (E-I), which renders the enzyme inactive.
Experimental Protocols
Fluorometric Cathepsin K Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits and is suitable for determining the IC50 values of test compounds.
Materials:
-
Recombinant Human Cathepsin K
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic Cathepsin K Substrate (e.g., Z-LR-AFC or similar)
-
Test Inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm)
Workflow:
Procedure:
-
Reagent Preparation: Prepare the assay buffer and dilute the Cathepsin K enzyme and fluorogenic substrate to their working concentrations as recommended by the manufacturer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in DMSO, and then dilute further in assay buffer.
-
Enzyme Addition: Add the diluted Cathepsin K enzyme solution to the wells of a 96-well black microplate. Include wells for a no-enzyme control (background) and a no-inhibitor control (100% activity).
-
Inhibitor Incubation: Add the diluted test inhibitor solutions to the respective wells. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The kinetic data presented highlights that while peptide aldehydes like Cbz-Leu-Leu-Leu-H are potent inhibitors of Cathepsin K, newer generations of non-peptidic inhibitors such as Odanacatib and Balicatib exhibit even greater potency, with IC50 values in the low- to sub-nanomolar range. The development of semicarbazone prodrugs for peptide aldehydes is a strategy to improve their drug-like properties. However, the high potency and selectivity of nitrile-based inhibitors have made them the focus of recent clinical development for osteoporosis. This guide provides the foundational data and methodologies for researchers to effectively compare and interpret the kinetic profiles of these different classes of Cathepsin K inhibitors.
References
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]
- 3. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide aldehyde inhibitors of cathepsin K inhibit bone resorption both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allpeptide.com [allpeptide.com]
Efficacy comparison of Gly-Phe-Gly-Aldehyde semicarbazone in different cell lines
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases has yielded no specific experimental data on the efficacy of Gly-Phe-Gly-Aldehyde semicarbazone in different cell lines. Therefore, a direct comparison guide for this compound cannot be provided.
However, to fulfill the structural and content requirements of the user request, this document presents a template for a comparison guide. This template is populated with illustrative data from published studies on other well-characterized peptide-based cathepsin B inhibitors, namely CA-074 and Z-Phe-Tyr-CHO (Z-FY-CHO) . This framework is intended to serve as a blueprint for researchers to present their own experimental data on this compound once it becomes available.
Comparative Efficacy of Cathepsin B Inhibitors
This section summarizes the inhibitory potency of selected cathepsin B inhibitors against their target enzyme and other related proteases. The data is presented to allow for a clear comparison of potency and selectivity.
| Compound | Target | IC50 / Ki | Cell Line(s) Studied | Observed Effect | Citation |
| CA-074 | Cathepsin B | Ki: 2-5 nM | Neuroblastoma (SK-N-SH, IMR-32) | Induces cell death | [1][2] |
| Cathepsin H | Ki: 40-200 µM | Not specified | >10,000-fold less potent | [2][3] | |
| Cathepsin L | Ki: 40-200 µM | Not specified | >10,000-fold less potent | [2][3] | |
| Z-Phe-Tyr-CHO | Cathepsin L | IC50: 0.85 nM | Human Glioma (U251) | Increases radiosensitivity | [4][5] |
| Cathepsin B | IC50: 85.1 nM | Not specified | ~100-fold less potent than vs. Cathepsin L | [4] | |
| Calpain II | IC50: 184 nM | Not specified | Less potent than vs. Cathepsin L | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of protease inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other inhibitors) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
In Vitro Cathepsin B Inhibition Assay
-
Enzyme Activation: Pre-incubate purified human cathepsin B in an assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA) at 37°C.
-
Inhibitor Incubation: Add various concentrations of the test inhibitor to the activated enzyme and incubate for a predetermined time.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Data Analysis: Calculate the rate of reaction and determine the IC50 or Ki value of the inhibitor.
Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes.
Caption: Cathepsin B-mediated apoptosis pathway and the inhibitory point of this compound.
References
- 1. Induction of cell death in neuroblastoma by inhibition of cathepsins B and L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaininhibitorii.com [calpaininhibitorii.com]
- 4. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
Literature review of Gly-Phe-Gly-Aldehyde semicarbazone applications and limitations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of Gly-Phe-Gly-Aldehyde Semicarbazone, comparing its potential applications and inherent limitations against other peptide-based protease inhibitors. Experimental data from related compounds is presented to offer insights into its expected performance.
This compound is a peptide derivative with potential applications in biochemical research and pharmaceutical development, particularly in the realm of enzyme inhibition.[1] Its structure suggests a role as a protease inhibitor, a class of molecules critical in drug discovery for oncology, neurobiology, and infectious diseases. This guide will delve into the anticipated mechanism of action, performance, and limitations of this compound, drawing comparisons with established peptide aldehyde inhibitors.
Mechanism of Action: The Semicarbazone Advantage
Peptide aldehydes are known potent, reversible inhibitors of cysteine and serine proteases. Their efficacy stems from the electrophilic aldehyde group, which readily forms a covalent but reversible thiohemiacetal with the active site cysteine residue of a protease. However, this high reactivity also renders the aldehyde group susceptible to metabolic degradation and off-target reactions, posing significant challenges for drug development.
The semicarbazone moiety in this compound is believed to function as a protecting group for the reactive aldehyde. Semicarbazones are generally stable, crystalline compounds, and their formation is a classic method for the isolation and purification of aldehydes and ketones. In the context of a protease inhibitor, the semicarbazone can be envisioned as a prodrug that, under specific physiological conditions or within the enzymatic cleft, hydrolyzes to release the active peptide aldehyde. This strategy aims to enhance the metabolic stability and reduce the non-specific reactivity of the inhibitor.
Caption: Proposed mechanism of action for this compound.
Performance Comparison: Insights from Related Compounds
A study on peptide-semicarbazones derived from Z-Trp-Trp-Phe-aldehyde demonstrated potent inhibition of the chymotryptic activity of the human proteasome at nanomolar concentrations.[2] This suggests that tripeptide semicarbazones, as a class, are effective proteasome inhibitors. The proteasome is a key target in cancer therapy, indicating a potential application for this compound in oncology.
In contrast, studies on various peptide aldehydes have established their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against a range of proteases. For instance, certain peptide aldehydes have shown inhibitory activity against the SARS-CoV Mpro with Ki values in the micromolar range. The table below summarizes representative data for related compounds to contextualize the potential efficacy of this compound.
| Compound Class | Target Enzyme | Inhibitory Potency | Reference |
| Peptide Semicarbazones | Human Proteasome | Nanomolar range | [2] |
| Peptide Aldehydes | SARS-CoV Mpro | Micromolar range (Ki) | |
| Self-Masked Aldehyde Inhibitors | Cruzain | 18-350 nM (Ki*) | |
| Macrocyclic Peptide Aldehydes | 20S Proteasome | Low nanomolar range |
Limitations and Alternative Strategies
The primary limitation of peptide-based inhibitors, including this compound, is their potentially poor cell permeability and susceptibility to proteolytic degradation, which can limit their bioavailability and in vivo efficacy.
Furthermore, while the semicarbazone group is intended to improve stability, its conversion to the active aldehyde in a timely and targeted manner within the biological system is a critical factor that needs experimental validation. The rate of hydrolysis could influence the overall potency and pharmacokinetic profile of the compound.
To address the inherent instability of peptide aldehydes, several alternative strategies have been developed:
-
Self-Masked Aldehyde Inhibitors (SMAIs): These compounds exist as stable lactols and are enzymatically converted to the active aldehyde within the target protease's active site. This approach minimizes off-target reactions.
-
Macrocyclic Peptide Aldehydes: Cyclization of the peptide backbone can enhance stability against proteolysis and improve cell permeability.
-
Aza-Peptides: Replacing the alpha-carbon of an amino acid with a nitrogen atom can confer resistance to peptidases.
Caption: Logical relationship of alternative strategies to address peptide aldehyde limitations.
Experimental Protocols
While a specific protocol for this compound is not available, the following outlines a general workflow for evaluating peptide-based protease inhibitors.
Synthesis of Peptide Aldehydes via Semicarbazone Intermediates
A plausible synthetic route involves the enzymatic acylation of amino aldehyde semicarbazones. This method is advantageous as the chemical manipulations are performed on less valuable amino acid derivatives.
-
Chemical Synthesis of Amino Aldehyde Semicarbazones: Start with the desired amino acid to synthesize the corresponding amino aldehyde semicarbazone.
-
Enzymatic Acylation: Use a serine proteinase, such as subtilisin, as a catalyst to acylate the amino aldehyde semicarbazone with an acyl peptide ester. This reaction is typically carried out in a non-aqueous medium to achieve high yields.
-
Deprotection: The semicarbazone can be hydrolyzed under mild acidic conditions to yield the final peptide aldehyde.
Caption: General workflow for the synthesis of peptide aldehydes.
Enzyme Inhibition Assay
To determine the inhibitory potency (IC50 or Ki) of this compound, a standard enzymatic assay can be employed.
-
Enzyme and Substrate Preparation: Prepare solutions of the target protease (e.g., human 20S proteasome) and a corresponding fluorogenic substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure:
-
Add the enzyme to the wells of a microplate.
-
Add the different concentrations of the inhibitor to the wells and pre-incubate with the enzyme for a defined period to allow for potential hydrolysis of the semicarbazone.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel protease inhibitors. The semicarbazone moiety offers a potential solution to the inherent instability of peptide aldehydes, a significant hurdle in their therapeutic application. While direct experimental data for this specific compound is limited, the performance of structurally related peptide semicarbazones suggests that it may act as a potent inhibitor of proteases, such as the human proteasome.
Future research should focus on the quantitative evaluation of its inhibitory activity against a panel of proteases, a direct comparison of its stability and efficacy against the parent Gly-Phe-Gly-Aldehyde, and detailed pharmacokinetic and pharmacodynamic studies. The insights gained from such investigations will be crucial in determining the true therapeutic potential of this and other peptide semicarbazone-based inhibitors.
References
A Head-to-Head Comparison of Cysteine Protease Inhibitors: Evaluating Gly-Phe-Gly-Aldehyde Semicarbazone Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gly-Phe-Gly-Aldehyde semicarbazone is a peptide derivative with the potential to act as a cysteine protease inhibitor. Based on available literature for similar chemical structures, it is hypothesized to function as a prodrug, which, under physiological conditions, hydrolyzes to its active aldehyde form, Gly-Phe-Gly-Aldehyde. This active form is expected to target the active site cysteine of proteases like cathepsins. This guide will compare the theoretical attributes of this compound with the experimentally determined performance of standard cathepsin inhibitors such as E-64, CA-074, and various peptide aldehydes.
Data Presentation: Inhibitory Potency of Standard Cathepsin Inhibitors
The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of several standard inhibitors against key cathepsins. This data, compiled from various studies, offers a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Inhibitor | Target Enzyme | Inhibitor Type | IC₅₀ | Kᵢ | Citation(s) |
| E-64 | Pan-Cysteine Protease | Irreversible | - | - | [1] |
| CA-074 | Cathepsin B | Irreversible | - | 2-5 nM | [2] |
| Calpeptin | Calpain I, Cathepsin K | Reversible Aldehyde | ID₅₀ = 40 nM (Calpain I) | - | [2] |
| Z-FR-CHO | Cathepsin L | Reversible Aldehyde | - | - | [2] |
| MDL28170 (Z-Val-Phe-CHO) | Cathepsin L, Calpains | Reversible Aldehyde | 2.5 nM (Cathepsin L) | - | [3] |
| Ac-Leu-Val-Lys-Aldehyde | Cathepsin B | Reversible Aldehyde | 4 nM | - | [4] |
Note: Direct comparative studies under identical experimental conditions are limited. The presented data is for reference and may vary based on the assay conditions.
Mechanism of Action: The Prodrug Hypothesis for this compound
Peptide aldehyde semicarbazones are often designed as prodrugs to improve stability and bioavailability.[5] The semicarbazone moiety masks the reactive aldehyde group. In vivo, it is anticipated that enzymatic or pH-dependent hydrolysis converts the semicarbazone back to the active aldehyde. This aldehyde then acts as a transition-state analog inhibitor, forming a reversible covalent bond with the active site cysteine of the target protease.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
General Cathepsin B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of compounds against Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate: Z-Arg-Arg-AMC (7-amino-4-methylcoumarin)
-
Inhibitors: this compound and standard inhibitors (e.g., CA-074)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitors to the respective wells. Include a control well with buffer only.
-
Add 25 µL of the Cathepsin B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Z-Arg-Arg-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically over 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
Caption: Workflow for a typical cathepsin inhibition assay.
Signaling Pathway Involvement: Cathepsin B in Cancer Progression
Cathepsin B is a well-documented protease involved in various aspects of cancer progression, including tumor invasion and metastasis. Its overexpression has been observed in numerous cancers. The following diagram illustrates a simplified signaling pathway involving Cathepsin B.
Caption: Simplified signaling pathway of Cathepsin B in cancer.
Conclusion
While direct experimental data for this compound remains elusive, its structural similarity to other peptide aldehyde inhibitors suggests it holds promise as a cysteine protease inhibitor, likely for one or more cathepsins. The provided data on standard inhibitors serves as a crucial benchmark for future studies on this and other novel compounds. The experimental protocols and pathway diagrams included in this guide are intended to facilitate further research and development in this critical area of medicinal chemistry. Researchers are encouraged to perform direct head-to-head comparisons to definitively ascertain the inhibitory profile and potency of this compound.
References
- 1. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Testing for Inhibitors and Hemophilia | Hemophilia | CDC [cdc.gov]
- 5. Semicarbazone-based inhibitors of cathepsin K, are they prodrugs for aldehyde inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gly-Phe-Gly-Aldehyde Semicarbazone: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat Gly-Phe-Gly-Aldehyde Semicarbazone as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling and disposal is required. The following procedures are based on general principles of laboratory safety and hazardous waste management regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a peptide aldehyde derivative. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these steps to manage this chemical waste stream effectively.
Hazard Assessment and Classification
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment based on its chemical structure is crucial. The molecule contains a peptide backbone (Gly-Phe-Gly), an aldehyde group, and a semicarbazone moiety.
-
Aldehyde Group: Aldehydes are often reactive and can be toxic or irritants. Some aldehydes are also sensitizers.
-
Semicarbazone Group: Semicarbazones are derivatives of aldehydes and ketones. While often more stable than the parent aldehyde, they may still pose hazards. Some semicarbazone derivatives have biological activity.[1][2]
-
Peptide Moiety: While the peptide itself may be of low toxicity, it does not negate the potential hazards of the aldehyde and semicarbazone functional groups.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat.
Segregation and Waste Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound waste. The container must be in good condition and have a secure, leak-proof closure.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The date of initial waste accumulation should also be recorded.
-
Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong acids, bases, or oxidizing agents, without first assessing compatibility.
On-Site Chemical Deactivation (Optional and for Advanced Users Only)
For laboratories with the appropriate expertise and equipment, chemical deactivation of the aldehyde group can be considered to reduce the hazard of the waste. This process should only be performed by trained personnel.
Principle: The reactive aldehyde group can be oxidized to a less reactive carboxylic acid.
Disclaimer: This procedure is provided for informational purposes and should be validated on a small scale before implementation.
Experimental Protocol: Permanganate Oxidation
This procedure is adapted from general methods for aldehyde oxidation.[4]
Materials:
-
Potassium permanganate (KMnO4)
-
Sodium bisulfite (NaHSO3)
-
Stir plate and stir bar
-
pH paper or meter
-
Appropriate reaction vessel
Procedure:
-
In a well-ventilated fume hood, cautiously add the this compound waste to a suitable reaction vessel.
-
Slowly add a solution of potassium permanganate while stirring. The reaction is exothermic; maintain a controlled temperature.
-
Continue adding the permanganate solution until a faint, persistent purple color is observed, indicating a slight excess of the oxidizing agent.
-
To quench the excess permanganate, add solid sodium bisulfite portion-wise until the purple color disappears and any brown manganese dioxide precipitate dissolves.
-
Neutralize the final solution with a suitable acid or base to a pH between 6 and 8.
-
The treated solution may be considered for disposal as non-hazardous waste, pending analysis to confirm the absence of the aldehyde and compliance with local wastewater regulations.
Storage and Disposal
All laboratories generating hazardous waste in the United States must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][5]
-
Accumulation: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6]
-
Container Management: Keep the waste container closed at all times except when adding waste.
-
Disposal Request: Once the container is full, or before the regulatory time limit for storage is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) | EPA[5] |
| Waste Removal from Lab | Every twelve months (under Subpart K for academic labs) | EPA[5] |
| Container Closure | Must be secure and leak-proof | OSHA[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
